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  • Product: 2,5-dichloro-N-methoxybenzamide
  • CAS: 1201935-41-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodology of 2,5-Dichloro-N-methoxybenzamide

Executive Summary In modern medicinal chemistry and drug development, functionalized benzamides serve as critical pharmacophores and versatile synthetic intermediates. 2,5-Dichloro-N-methoxybenzamide (CAS: 1201935-41-2)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized benzamides serve as critical pharmacophores and versatile synthetic intermediates. 2,5-Dichloro-N-methoxybenzamide (CAS: 1201935-41-2) is a highly specialized O-methyl hydroxamate derivative. Unlike traditional Weinreb amides (N-methoxy-N-methylamides), this compound possesses a secondary amide nitrogen, granting it distinct hydrogen-bonding capabilities and orthogonal reactivity profiles. This technical guide provides an authoritative breakdown of its molecular weight, formula derivation, synthetic protocols, and self-validating analytical characterization methods.

Molecular Formula and Weight Derivation

The foundational step in utilizing 2,5-dichloro-N-methoxybenzamide is a rigorous understanding of its physicochemical properties. The compound is derived from a 2,5-dichlorobenzoic acid core, where the carboxylic acid is converted to an N-methoxyamide.

  • Molecular Formula:

    
    
    
  • Molecular Weight Calculation:

    • Carbon (8 × 12.011) = 96.088

    • Hydrogen (7 × 1.008) = 7.056

    • Chlorine (2 × 35.450) = 70.900

    • Nitrogen (1 × 14.007) = 14.007

    • Oxygen (2 × 15.999) = 31.998

    • Total Average Molecular Weight: 220.05 g/mol

Quantitative Data Summary
PropertyValueCausality / Structural Significance
Molecular Formula

Defines the atomic composition and degree of unsaturation (Index of Hydrogen Deficiency = 5).
Molecular Weight 220.05 g/mol Calculated using standard atomic weights; essential for stoichiometric precision in cross-coupling reactions.
Monoisotopic Mass 218.9851 DaThe exact mass of the most abundant isotopologue (

,

,

,

,

); critical for High-Resolution Mass Spectrometry (HRMS).
Isotopic Signature M (100%), M+2 (~65%), M+4 (~11%)Driven by the natural ~3:1 ratio of

to

. Acts as a self-validating MS fingerprint for the 2,5-dichlorophenyl moiety.
H-Bond Donors 1 (N-H)Differentiates it from Weinreb amides; allows for secondary structural interactions in enzymatic pockets.
H-Bond Acceptors 2 (C=O, -O-CH

)
Facilitates coordination to transition metals during C-H activation workflows.

Synthetic Methodology and Workflow

The synthesis of N-methoxyamides requires careful control of reaction conditions to prevent the hydrolysis of the acyl chloride intermediate and to manage the weak nucleophilicity of O-methylhydroxylamine.

Rationale and Causality

A highly effective, field-proven method utilizes a biphasic solvent system (EtOAc/H


O) with Potassium Carbonate (

) as the base[1].
  • Why a biphasic system? The biphasic environment physically separates the highly reactive 2,5-dichlorobenzoyl chloride (dissolved in the organic layer) from the bulk water, drastically reducing competitive hydrolysis[2].

  • Why

    
    ?  The aqueous inorganic base acts as an irreversible sink for the HCl generated during the reaction. This prevents the protonation of O-methylhydroxylamine (which would render it non-nucleophilic) and drives the reaction to completion[3].
    
Step-by-Step Experimental Protocol
  • Preparation of the Biphasic Medium: In a round-bottom flask, dissolve 3.0 equivalents of

    
     in a 2:1 mixture of Ethyl Acetate (EtOAc) and deionized water (0.1 M relative to the substrate)[1].
    
  • Amine Activation: Add 1.2 equivalents of O-methylhydroxylamine hydrochloride to the biphasic mixture. Stir vigorously at 0 °C for 15 minutes to allow the liberated free base to partition into the organic layer[2].

  • Acylation: Dissolve 1.0 equivalent of 2,5-dichlorobenzoyl chloride in a minimal volume of anhydrous EtOAc. Add this solution dropwise to the reaction mixture at 0 °C. Critical Step: Dropwise addition strictly controls the exotherm, preventing side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 6 hours. High-speed stirring is mandatory to maximize the interfacial surface area between the organic and aqueous layers[1].

  • Workup and Isolation: Transfer the mixture to a separatory funnel and isolate the organic layer. Extract the aqueous layer twice with Dichloromethane (

    
    ). Combine the organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure[1].
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc:n-Hexane gradient) to yield pure 2,5-dichloro-N-methoxybenzamide[1].

G A 2,5-Dichlorobenzoyl Chloride (Starting Material) D Nucleophilic Acyl Substitution (0 °C to RT, 6h) A->D B O-Methylhydroxylamine HCl (Amine Source) B->D C K2CO3 / EtOAc:H2O (2:1) (Biphasic Base System) C->D Neutralizes HCl Prevents amine protonation E 2,5-Dichloro-N-methoxybenzamide (Target Compound) D->E Extraction (CH2Cl2) & Purification

Fig 1. Biphasic synthesis workflow of 2,5-dichloro-N-methoxybenzamide.

Analytical Characterization: A Self-Validating System

To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. The molecular formula (


) provides specific markers that act as a self-validating system during characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS)

In positive electrospray ionization (ESI+), the compound will yield a


 precursor ion at m/z 220.0  (for the 

isotopologue). Because the molecule contains two chlorine atoms, the mass spectrum will definitively display a 9:6:1 isotopic cluster at m/z 220.0, 222.0, and 224.0. If this exact cluster is missing, the structural integrity of the 2,5-dichlorophenyl ring has been compromised.

Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation:

  • Loss of a methoxy radical (

    
    , -31 Da):  Generates a stable acylium ion at m/z 189.0.
    
  • Loss of the intact N-methoxy group (

    
    , -47 Da):  Yields a ketene/aryl cation at m/z 173.0.
    

MS M [M+H]+ Precursor Ion m/z 220.0 (35Cl2) F1 Loss of CH3O• Acylium Ion m/z 189.0 M->F1 -OCH3 (31 Da) F2 Loss of NH2OCH3 Ketene/Aryl Cation m/z 173.0 M->F2 -NH2OCH3 (47 Da) F3 2,5-Dichlorophenyl Cation m/z 145.0 F1->F3 -CONH (44 Da)

Fig 2. Proposed ESI-MS fragmentation pathway for 2,5-dichloro-N-methoxybenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    The spectrum will be anchored by a sharp singlet integrating to 3 protons at approximately
    
    
    3.80 ppm
    , corresponding to the
    
    
    group[1]. The amide proton (
    
    
    ) typically appears as a broad singlet around
    
    
    9.0 - 10.0 ppm, heavily dependent on concentration and solvent hydrogen-bonding[1]. The aromatic region will display an AMX spin system characteristic of 2,5-disubstitution (a doublet, a doublet of doublets, and a fine doublet).
  • 
    C NMR (CDCl
    
    
    
    , 100 MHz):
    The carbonyl carbon (
    
    
    ) will resonate downfield near
    
    
    165 ppm
    , while the methoxy carbon will appear near
    
    
    64 ppm
    [1].

Conclusion

2,5-Dichloro-N-methoxybenzamide (MW: 220.05 g/mol ) is a structurally precise intermediate whose synthesis and characterization rely heavily on the fundamental principles of its molecular formula. By utilizing biphasic basic conditions to control acyl chloride reactivity and leveraging the distinct isotopic signature of its dual chlorine atoms, researchers can reliably synthesize and validate this compound for downstream applications in drug discovery and complex molecule synthesis.

References

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents National Center for Biotechnology Information (PMC) URL:[Link]

  • Pd(II)/Cu(II)-Catalyzed Regio- & Stereoselective Synthesis of (E)-3-Arylmethyleneisoindolin-1-ones Using Air as the Terminal Oxidant Organic Letters (ACS Publications / DOI) URL:[Link]

  • Supporting Information: Preparation of N-methoxyamides Royal Society of Chemistry (RSC.org) URL:[Link]

Sources

Exploratory

biological activity of chlorinated N-methoxybenzamides

The Pharmacological and Synthetic Utility of Chlorinated N-Methoxybenzamides: A Technical Guide As drug discovery shifts toward highly optimized, target-specific small molecules, the N-methoxybenzamide moiety (–CONHOMe)...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological and Synthetic Utility of Chlorinated N-Methoxybenzamides: A Technical Guide

As drug discovery shifts toward highly optimized, target-specific small molecules, the N-methoxybenzamide moiety (–CONHOMe) has emerged as a privileged pharmacophore. When strategically decorated with chlorine atoms, this scaffold achieves a unique balance of lipophilic efficiency (LipE), metabolic stability, and conformational rigidity.

As a Senior Application Scientist, I have observed that the true value of chlorinated N-methoxybenzamides lies in their dual utility: they are highly potent biological effectors in their own right, and they serve as robust, directing-group-enabled precursors for the synthesis of complex bioactive heterocycles. This guide deconstructs the mechanistic pharmacology, quantitative structure-activity relationships, and validated experimental workflows surrounding these compounds.

Mechanistic Pharmacology & Biological Targets

The is primarily driven by the ability of the N-methoxy group to act as an adaptable hydrogen bond donor/acceptor, while the chlorine substituent dictates the torsional angle of the aromatic ring via steric hindrance. This precise conformational locking enhances binding affinity within specific protein pockets.

Oncology: Kinase Inhibition and Cancer Stem Cell Eradication

Recent advancements have highlighted the efficacy of N-methoxybenzamide derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors. In the treatment of Non-Small Cell Lung Cancer (NSCLC), 2-amino-N-methoxybenzamide derivatives have demonstrated superior antitumor activity compared to first-generation inhibitors like Gefitinib[1]. The benzamide core mimics the adenine ring of ATP, anchoring into the kinase hinge region, while halogenation (such as chlorination or fluorination) at specific positions maximizes hydrophobic contacts within the binding cleft, yielding IC50 values in the low nanomolar range (e.g., 71–95 nM)[1].

Beyond kinase inhibition, the N-methoxybenzamide modification has been utilized to drastically improve the efficacy of Salinomycin (SAL), a polyether ionophore. Doubly modified SAL analogs featuring an N-methoxybenzamide group exhibit profound potency against Triple-Negative Breast Cancer (TNBC) and Cancer Stem Cells (CSCs)[2]. The modification increases membrane permeability and upregulates LC3II (an autophagy marker), driving preferential apoptosis in CD44+/CD24− stem-like cell populations[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR Kinase Domain (Wild Type / Mutant) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Inhibitor Chlorinated N-methoxybenzamide Inhibitor->EGFR ATP Competitive Inhibition Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of EGFR kinase inhibition by chlorinated N-methoxybenzamides inducing apoptosis.

Anti-Inflammatory Applications: Dual COX/5-LOX and p38α MAPK Inhibition

In inflammatory cascades, chlorinated N-methoxybenzamides serve as potent modulators. Fenamic acid hydroxamate derivatives, specifically 2-(2,6-dichloro-3-methylphenyl)amino-N-methoxybenzamide, have been developed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX)[3]. The 2,6-dichloro substitution pattern forces the two aromatic rings into an orthogonal conformation, which is critical for fitting into the deep hydrophobic channels of the COX/LOX enzymes[3].

Additionally, the N-methoxybenzamide motif has been utilized in the design of 5-cyanopyrimidine-based inhibitors of p38α MAP kinase, where the nitrogen atoms form direct hydrogen bonds to the backbone NH of Met109 in the hinge region, drastically reducing TNF-α levels in acute inflammation models[4].

Quantitative Data Summary

The table below synthesizes the biological targets, indications, and potency metrics of key N-methoxybenzamide derivatives across different therapeutic areas.

Compound Class / DerivativePrimary Biological TargetTherapeutic IndicationPotency / Efficacy MetricRef
2-Amino-N-methoxybenzamides EGFR Kinase (WT & Mutants)Non-Small Cell Lung Cancer (NSCLC)IC50: 71 – 95 nM[1]
N-Methoxybenzamide-Salinomycin Wnt Pathway / CSCsTriple-Negative Breast Cancer (TNBC)High Selectivity Index (SI) vs Unmodified SAL[2]
2-(2,6-Dichloro-3-methylphenyl)amino-N-methoxybenzamide COX / 5-LOX EnzymesArthritis & Acute InflammationDual micromolar inhibition[3]
5-Cyanopyrimidine N-methoxybenzamides p38α MAP KinaseAcute Murine Inflammation>50% reduction in TNF-α[4]

Synthetic Utility: Directed C-H Activation

From a synthetic chemistry perspective, the N-methoxyamide group is a highly effective bidentate directing group. It coordinates with transition metals (Pd, Rh, Ru) to facilitate regioselective ortho-C-H activation. By starting with a chlorinated N-methoxybenzamide, chemists can dictate the exact position of the chlorine atom on the resulting complex heterocycles, such as isoindolinones (e.g., 6-chloro-2-phenylisoindolin-1-one) or isoquinolones[5].

Synthesis_Workflow Start Chlorinated N-Methoxybenzamide CH_Act Ortho C-H Activation (Palladacycle Intermediate) Start->CH_Act Pd Pd(OAc)2 Catalyst + Oxidant Pd->CH_Act Alkyne Alkyne / Benzyne Insertion CH_Act->Alkyne RedElim Reductive Elimination Alkyne->RedElim RedElim->Pd Catalyst Recovery Product Chlorinated Isoindolinone (Bioactive Scaffold) RedElim->Product

Fig 2: Pd-catalyzed ortho-C-H activation and annulation of chlorinated N-methoxybenzamides.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Causality is built into the workflow—each reagent choice and quality control (QC) step is designed to verify the success of the previous action.

Protocol A: Synthesis of Chlorinated Isoindolinones via Pd-Catalyzed Annulation

Causality Focus: Palladium(II) acetate is chosen because the Pd(II) center readily coordinates with the oxygen and nitrogen of the N-methoxybenzamide, forming a stable 5-membered palladacycle that forces C-H activation exclusively at the ortho position[5].

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the chlorinated N-methoxybenzamide precursor (1.0 mmol), an internal alkyne or benzyne precursor (1.2 mmol), Pd(OAc)₂ (5 mol%, catalyst), and Cu(OAc)₂ (2.0 equiv, oxidant to regenerate Pd(II)).

  • Solvent & Thermal Activation: Add 5 mL of anhydrous tert-amyl alcohol. Seal the tube and stir the mixture at 110°C for 16 hours. Note: tert-amyl alcohol provides the necessary boiling point and polarity to stabilize the transition state without participating in side reactions.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove metal particulates. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (Purification & QC): Purify via silica gel flash chromatography (hexane/ethyl acetate gradient). Validate the structural conversion via ¹H-NMR (look for the disappearance of the ortho-proton signal and the appearance of the new ring system protons) and HRMS (confirming the exact mass of the annulated product).

Protocol B: In Vitro EGFR Kinase Inhibition Assay (TR-FRET)

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence to eliminate the auto-fluorescence commonly exhibited by aromatic benzamides, ensuring that the calculated IC50 is a true reflection of binding affinity[1].

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant EGFR kinase domain and the biotinylated peptide substrate to their optimized working concentrations.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the chlorinated N-methoxybenzamide derivative in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume assay plate (final DMSO concentration = 1%).

  • Kinase Reaction: Add 5 µL of the EGFR enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of an ATP/substrate mixture (ATP concentration set at the apparent K_m). Incubate for 60 minutes.

  • Detection & Self-Validation: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Europium-labeled anti-phosphotyrosine antibody. Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

  • Data Analysis: Calculate the Z'-factor using positive (Gefitinib) and negative (DMSO) controls. A Z'-factor > 0.5 validates the assay's robustness. Fit the emission ratio (665/615 nm) to a 4-parameter logistic curve to determine the IC50.

References

  • Zhu, W., et al. "Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides." Journal of Molecular Structure.
  • "A Concise Review of Prodigious Salinomycin and Its Derivatives Effective in Treatment of Breast Cancer: (2012–2022)." MDPI.
  • "US5155110A - Fenamic acid hydroxamate derivatives having cyclooxygenase and 5-lipoxygenase inhibition.
  • "5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase." PubMed.
  • "6-Chloro-2-phenylisoindolin-1-one." Benchchem.

Sources

Foundational

Strategic Sourcing and Analytical Validation of 2,5-Dichloro-N-methoxybenzamide in Preclinical Drug Development

Executive Summary & Chemical Context As a Senior Application Scientist, navigating the procurement and validation of halogenated benzamides is a critical first step in robust drug design. The compound 2,5-dichloro-N-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, navigating the procurement and validation of halogenated benzamides is a critical first step in robust drug design. The compound 2,5-dichloro-N-methoxybenzamide (CAS: 1201935-41-2) and its tertiary derivative, 2,5-dichloro-N-methoxy-N-methylbenzamide (CAS: 674346-55-5)[1], serve as highly versatile synthetic building blocks. While the secondary N-methoxy amide is utilized for specific directed ortho-metalation (DoM) strategies, the tertiary N-methoxy-N-methyl variant—universally known as the Weinreb amide—is the industry standard for the controlled synthesis of 2,5-dichlorophenyl ketones.

Recent breakthroughs in targeted protein degradation have heavily relied on these phenylene cores. For instance, researchers have utilized 2,5-dichloro-N-methoxy-N-methylbenzamide to expand the structural diversity of ligands targeting the von Hippel–Lindau (VHL) E3 ubiquitin ligase, leading to the development of highly potent Hypoxia-Inducible Factor-1α (HIF-1α) stabilizers [2].

Vendor Landscape and Sourcing Strategy

Procurement must account for both the required purity and the specific substitution of the amide nitrogen. The table below summarizes the quantitative data and vendor landscape for both the secondary and tertiary amides across major chemical suppliers[1][3][4].

Compound NameCAS NumberVendor / SupplierPurity GradeMolecular Weight
2,5-Dichloro-N-methoxybenzamide1201935-41-2Advanced Technology & IndustrialStandard220.05 g/mol
2,5-Dichloro-N-methoxy-N-methylbenzamide674346-55-5ChemScene≥ 98.0%234.08 g/mol
2,5-Dichloro-N-methoxy-N-methylbenzamide674346-55-5CymitQuimica95.0%234.08 g/mol
2,5-Dichloro-N-methoxy-N-methylbenzamide674346-55-5Sigma-Aldrich≥ 95.0%234.08 g/mol

In-House Analytical Validation & Quality Control (QC)

Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk into the synthetic pipeline. Commercial halogenated benzamides frequently harbor trace impurities from their upstream synthesis, such as unreacted 2,5-dichlorobenzoic acid or coupling reagents (e.g., EDC, HATU) [1]. We employ a self-validating QC protocol to ensure batch integrity before integration into downstream workflows.

Protocol 1: LC-MS and ¹H NMR Purity Validation
  • Sample Preparation: Dissolve 1.0 mg of the sourced compound in 1.0 mL of LC-MS grade Acetonitrile.

  • LC-MS Analysis: Inject 2 µL onto a C18 UPLC column using a gradient of Water/Acetonitrile (0.1% Formic Acid).

    • Causality: The hydrophobic C18 stationary phase is deliberately chosen because it effectively resolves highly polar coupling byproducts (like urea derivatives from EDC) from the moderately lipophilic 2,5-dichlorobenzamide.

  • Isotopic Profiling: Extract the mass spectrum at the primary UV peak.

    • Self-Validating Checkpoint: The mass spectrum must display the[M+H]+ ion at m/z ~234 (for the Weinreb amide) with a strict 9:6:1 isotopic clustering ratio. This specific ratio mathematically validates the presence of exactly two chlorine atoms. If the ratio deviates, the batch is contaminated with mono-chlorinated or debrominated impurities and must be rejected.

  • ¹H NMR (CDCl₃) Verification: Dissolve 5.0 mg of the compound in 0.5 mL of CDCl₃.

    • Self-Validating Checkpoint: For the Weinreb amide, the integration ratio of the N-methoxy singlet (~3.6 ppm) to the N-methyl singlet (~3.3 ppm) must be exactly 3:3. Any deviation indicates partial hydrolysis of the amide bond, invalidating the batch for downstream use.

Vendor_QC_Workflow Start Vendor Sourcing (CAS: 674346-55-5) LCMS LC-MS Analysis Check [M+H]+ & Isotope Ratio Start->LCMS NMR 1H NMR (CDCl3) Verify N-OMe Singlet (~3.6 ppm) Start->NMR Decision Purity ≥ 98%? Trace EDC/HATU absent? LCMS->Decision NMR->Decision Approve Approve Batch Proceed to Synthesis Decision->Approve  Yes Reject Reject Batch Quarantine & Re-order Decision->Reject  No

Workflow for the analytical validation and quality control of sourced benzamide building blocks.

Downstream Synthetic Utility: Weinreb Ketone Synthesis

The primary utility of 2,5-dichloro-N-methoxy-N-methylbenzamide lies in its ability to undergo nucleophilic acyl substitution without the risk of over-alkylation, a common failure mode when using standard esters or acyl chlorides[5].

Protocol 2: Controlled Grignard Addition
  • System Preparation: Flame-dry a Schlenk flask under vacuum and purge with argon. Dissolve 2,5-dichloro-N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Thermal Control: Cool the reaction vessel strictly to 0 °C using an ice-water bath.

    • Causality: Maintaining 0 °C is critical. The reaction forms a magnesium-chelated tetrahedral intermediate. If the temperature exceeds 10 °C, thermal energy overcomes the chelation energy, causing the intermediate to prematurely collapse into a ketone, which then reacts with a second equivalent of Grignard reagent to form an unwanted tertiary alcohol.

  • Nucleophilic Addition: Add the Alkyl/Aryl Magnesium Bromide (1.2 eq) dropwise over 15 minutes.

  • In-Process Validation:

    • Self-Validating Checkpoint: After 1 hour, quench a 10 µL aliquot in 100 µL of methanol and analyze via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the UV-active starting material spot (Rf ~0.4) validates that the nucleophilic addition is complete and the stable intermediate has formed.

  • Reaction Quench: Slowly add saturated aqueous NH₄Cl.

    • Causality: The mildly acidic nature of NH₄Cl safely protonates the amine leaving group and breaks the magnesium chelate, collapsing the tetrahedral intermediate to release the desired 2,5-dichlorophenyl ketone without degrading the product.

Synthetic_Pathway Amide 2,5-Dichloro-N-methoxy- N-methylbenzamide Grignard R-MgBr (1.2 eq) Anhydrous THF, 0 °C Amide->Grignard Intermediate Stable Five-Membered Metal Chelate Grignard->Intermediate  Nucleophilic Addition Quench Aqueous NH4Cl Quench (Mild Acidic) Intermediate->Quench  Prevents Over-alkylation Ketone 2,5-Dichlorophenyl Alkyl/Aryl Ketone Quench->Ketone  Collapse of Tetrahedral Intermediate

Mechanistic pathway of Weinreb ketone synthesis highlighting the stable tetrahedral intermediate.

References

  • Title: Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2,5-Dichloro-N-methoxybenzamide (CAS 1201935-41-2) Catalog Source: Advanced Technology & Industrial Co., Ltd. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Synthesis of N-Methoxy-2,5-dichlorobenzamide

Introduction & Significance The synthesis of amides from acyl chlorides is a cornerstone reaction in modern organic chemistry and drug development. This application note provides a detailed protocol for the reaction of 2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Significance

The synthesis of amides from acyl chlorides is a cornerstone reaction in modern organic chemistry and drug development. This application note provides a detailed protocol for the reaction of 2,5-dichlorobenzoyl chloride with methoxyamine, yielding N-methoxy-2,5-dichlorobenzamide. This reaction follows the principles of the Schotten-Baumann reaction, a reliable method for acylating amines.[1][2][3]

The product, an N-alkoxy amide, is a highly valuable synthetic intermediate. Structurally similar to N-methoxy-N-methylamides (Weinreb amides), these compounds exhibit unique stability and reactivity.[4][5] Their primary advantage lies in their ability to react cleanly with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common problem of over-addition to form tertiary alcohols.[4][6][7] This controlled reactivity makes N-methoxy-2,5-dichlorobenzamide a critical building block for creating complex molecules in medicinal chemistry and agrochemical synthesis.

Underlying Principles: The Reaction Mechanism

The formation of N-methoxy-2,5-dichlorobenzamide is a classic example of nucleophilic acyl substitution . The mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The reaction begins with the nucleophilic attack of the nitrogen atom from methoxyamine on the highly electrophilic carbonyl carbon of 2,5-dichlorobenzoyl chloride. This forms a transient tetrahedral intermediate.[1][8]

  • Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group, the chloride ion.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This final step is crucial as it neutralizes the hydrochloric acid (HCl) byproduct. Without a base, the generated HCl would protonate the starting methoxyamine, rendering it non-nucleophilic and halting the reaction.[3][8]

The choice of base (e.g., pyridine, triethylamine) and an anhydrous aprotic solvent (e.g., dichloromethane) is critical to ensure high yields and minimize side reactions.[2][8]

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials & Equipment
  • Reagents:

    • 2,5-Dichlorobenzoyl chloride (≥98%)

    • Methoxyamine hydrochloride (≥98%)

    • Pyridine (anhydrous, ≥99.8%)

    • Dichloromethane (DCM, anhydrous, ≥99.8%)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flasks (50 mL and 100 mL)

    • Magnetic stirrer and stir bars

    • Dropping funnel

    • Ice bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Reagent Data & Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2,5-Dichlorobenzoyl chloride209.461.010.02.09 g
Methoxyamine HCl83.521.111.00.92 g
Pyridine79.102.525.02.0 mL
Dichloromethane (DCM)---~50 mL

Scientist's Note: Methoxyamine is often supplied as the hydrochloride salt for stability. Two equivalents of base are therefore required: one to neutralize the HCl salt and liberate the free amine, and a second to quench the HCl generated during the acylation. A slight excess of the amine and base ensures the complete consumption of the valuable acyl chloride.

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, combine methoxyamine hydrochloride (0.92 g, 11.0 mmol) and anhydrous dichloromethane (25 mL). Place the flask in an ice bath and stir for 5 minutes.

  • Base Addition: Slowly add anhydrous pyridine (2.0 mL, 25.0 mmol) to the stirring suspension. Stir the mixture at 0 °C for 15 minutes. The mixture should become a clear solution as the free methoxyamine is formed.

  • Acyl Chloride Addition: Separately, dissolve 2,5-dichlorobenzoyl chloride (2.09 g, 10.0 mmol) in anhydrous DCM (15 mL). Transfer this solution to a dropping funnel. Add the acyl chloride solution dropwise to the cold methoxyamine solution over 20-30 minutes, maintaining the internal temperature below 5 °C. Scientist's Note: The reaction is exothermic. A slow, controlled addition at 0 °C is critical to prevent the formation of side products and ensure a high yield.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the starting acyl chloride.

  • Work-up & Extraction:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer successively with:

      • 1 M HCl (2 x 20 mL) to remove excess pyridine.

      • Saturated aqueous NaHCO₃ (1 x 20 mL) to remove any remaining acidic impurities.

      • Brine (1 x 20 mL) to initiate the drying process. Scientist's Note: The acid wash is crucial for removing the pyridine, which forms a water-soluble pyridinium salt. The bicarbonate wash neutralizes any unreacted acid chloride that hydrolyzed during the workup.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude N-methoxy-2,5-dichlorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Safety Precautions
  • 2,5-Dichlorobenzoyl chloride is corrosive and a lachrymator. It reacts with moisture to release HCl gas. Handle only in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.[12] Ensure adequate ventilation and avoid all sources of ignition.[12]

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.

  • The reaction should be quenched carefully, as unreacted acyl chloride will react exothermically with water.

Process Workflow & Troubleshooting

Visualized Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve Methoxyamine HCl in Anhydrous DCM B Add Pyridine (2.5 eq) A->B C Cool Mixture to 0 °C B->C D Dissolve Acyl Chloride in Anhydrous DCM E Add Acyl Chloride Solution Dropwise at 0 °C D->E F Stir at 0 °C → RT E->F G Quench with Water F->G H Extract with DCM G->H I Wash with 1M HCl, NaHCO₃, Brine H->I J Dry, Concentrate & Purify I->J K Pure N-methoxy-2,5- dichlorobenzamide J->K

Caption: High-level workflow for the synthesis of N-methoxy-2,5-dichlorobenzamide.

Common Challenges & Solutions
ObservationPossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of acyl chloride due to moisture. 3. Loss of product during aqueous work-up.1. Monitor reaction by TLC to confirm completion; extend reaction time if necessary. 2. Use anhydrous solvents and reagents; perform under an inert atmosphere (N₂ or Ar). 3. Ensure correct pH during washes; perform back-extraction of aqueous layers.
Impure Product 1. Unreacted starting materials. 2. Formation of side products from excessive heat. 3. Residual pyridine.1. Ensure correct stoichiometry. Purify via column chromatography. 2. Maintain strict temperature control (<5 °C) during acyl chloride addition. 3. Perform the 1M HCl wash thoroughly.
Reaction Fails to Start 1. Inactive methoxyamine (insufficient base to free the amine). 2. Poor quality acyl chloride.1. Ensure at least two equivalents of a suitable base are used. 2. Use freshly opened or properly stored acyl chloride.

Characterization

The identity and purity of the final product, N-methoxy-2,5-dichlorobenzamide, should be confirmed using standard analytical techniques. Expected data would include:

  • ¹H NMR: Distinct signals for the methoxy group (-OCH₃), the aromatic protons, and the N-H proton (if visible).

  • ¹³C NMR: Signals corresponding to the carbonyl carbon, aromatic carbons, and the methoxy carbon.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₈H₇Cl₂NO₂ (M.W. 220.05).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O (amide) stretch, and C-Cl bonds.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of N-methoxy-2,5-dichlorobenzamide. By carefully controlling the reaction conditions, particularly temperature and moisture, researchers can obtain this versatile intermediate in high yield and purity. The principles outlined here are broadly applicable to the acylation of other primary and secondary amines, demonstrating the utility of the Schotten-Baumann reaction in modern synthetic chemistry.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
  • ResearchGate. (n.d.). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids.
  • Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction.
  • TCI EUROPE N.V. (n.d.). Weinreb Ketone Synthesis.
  • Chem Help ASAP. (2020, May 9).
  • ECHEMI. (n.d.). Pyridine-2-carbonyl chloride hydrochloride SDS, 39901-94-5 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • ChemicalBook. (2025, May 14). Synthesis Methods of 2,5 - Dichlorobenzoic Acid.
  • AK Scientific, Inc. (n.d.). 4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

Sources

Application

Application Note: High-Efficiency Protocol for the N-Acylation of Methoxyamine Hydrochloride

Executive Summary & Mechanistic Rationale The installation of the N-methoxyamide motif is a critical transformation in modern synthetic chemistry and drug development. The N-methoxy group acts as a powerful reactivity co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The installation of the N-methoxyamide motif is a critical transformation in modern synthetic chemistry and drug development. The N-methoxy group acts as a powerful reactivity control element; the electronegative oxygen adjacent to the nitrogen lowers the pKa of the N-H bond and enhances the electrophilicity of the amide carbonyl[1]. This unique electronic profile enables N-methoxyamides to serve as robust directing groups for palladium-catalyzed β-C–H arylation of amino acids[2], as precursors for spirodienone synthesis via nitrenium ion intermediates[3], and as intermediates for chemoselective reductive nucleophilic additions[1].

Because the free base of methoxyamine is a highly volatile liquid (bp ~49 °C) that is susceptible to oxidation and degradation, it is commercially supplied and universally utilized as a stable, easy-to-handle hydrochloride salt (


)[2]. Consequently, any acylation protocol utilizing this reagent must incorporate a non-nucleophilic base—such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—to liberate the free amine in situ before or during the acylation event.

This application note details two field-proven, self-validating workflows for the N-acylation of methoxyamine hydrochloride: the rapid Acid Chloride Route and the mild EDC/HOBt Carbodiimide Coupling Route .

Methodological Comparison

The choice of acylation method depends heavily on the stability of the starting carboxylic acid and the presence of sensitive functional groups. The table below summarizes the quantitative and qualitative parameters governing method selection.

ParameterMethod A: Acid Chloride RouteMethod B: EDC/HOBt Coupling
Reagents R-COCl,

R-COOH, EDC·HCl, HOBt,

Base Requirement > 2.0 equivalents (TEA/DIPEA)1.1 - 1.5 equivalents (DIPEA)
Reaction Time 1 - 4 hours12 - 24 hours
Typical Yield 85 - 95%75 - 90%
Optimal Substrates Simple, stable aliphatic/aromatic acids; ideal for gram-scale scale-up[2].Complex, sterically hindered, or sensitive substrates (e.g., amino acids).
Primary Byproducts Amine hydrochloride saltsUrea derivatives, HOBt

Experimental Protocols

Method A: Acid Chloride Route

Causality & Expert Insight: This method is highly efficient and proceeds rapidly. A minimum of two equivalents of base is strictly required: the first equivalent neutralizes the methoxyamine hydrochloride salt to liberate the nucleophile, while the second equivalent scavenges the HCl byproduct generated during the nucleophilic acyl substitution[3]. Failing to use


 2.0 equivalents will stall the reaction and drastically reduce yields.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend Methoxyamine Hydrochloride (1.1 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Free-Basing: Add TEA or DIPEA (2.5 eq) to the suspension. Stir at room temperature for 10–15 minutes to ensure complete liberation of the free methoxyamine. The suspension will typically become a clear or slightly cloudy solution.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Note: The subsequent acylation is highly exothermic.

  • Acylation: Dissolve the Acid Chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-30 minutes using an addition funnel or syringe pump.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–4 hours. Monitor the consumption of the acid chloride via TLC or LC-MS.

  • Self-Validating Workup:

    • Quench the reaction with deionized water.

    • Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl (3 × 20 mL). Crucial step: This selectively protonates and removes excess TEA/DIPEA and unreacted methoxyamine into the aqueous phase.

    • Wash with saturated aqueous

      
       (2 × 20 mL) to neutralize any residual acid, followed by brine (1 × 20 mL).
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure N-methoxyamide.
    
Method B: EDC/HOBt Carbodiimide Coupling

Causality & Expert Insight: For substrates where the acid chloride is unstable or incompatible, direct coupling of the carboxylic acid is preferred. EDC activates the carboxylic acid, while HOBt forms a highly reactive, yet stable, active ester intermediate that suppresses side reactions like racemization. Here, only ~1.2–1.5 equivalents of base are needed, solely to liberate the methoxyamine free base, as the coupling reagents handle the dehydration chemically.

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or DCM (0.1 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes to pre-form the HOBt active ester.

  • Preparation of Nucleophile: In a separate vial, suspend Methoxyamine Hydrochloride (1.2 eq) in a minimal amount of DMF/DCM. Add DIPEA (1.5 eq) and stir for 5 minutes.

  • Coupling: Transfer the liberated methoxyamine solution dropwise into the flask containing the activated carboxylic acid.

  • Propagation: Stir the reaction at room temperature for 12–24 hours under nitrogen.

  • Self-Validating Workup:

    • Dilute the reaction mixture heavily with Ethyl Acetate (EtOAc) (approx. 10× the reaction volume).

    • Wash extensively with 5% aqueous Citric Acid or 1M HCl (3 × 30 mL) to remove unreacted amines and basic byproducts.

    • Wash with saturated aqueous

      
       (3 × 30 mL) to remove unreacted carboxylic acid and acidic HOBt byproducts.
      
    • If DMF was used: Wash the organic layer with a 5% aqueous LiCl solution or copious amounts of water (5 × 30 mL) to partition the DMF out of the organic phase.

  • Isolation: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography if trace urea byproducts remain.
    

Experimental Workflow Visualization

G Start Methoxyamine HCl (CH₃ONH₂·HCl) Sub1 Method A: Acid Chloride Route Start->Sub1 Sub2 Method B: EDC/HOBt Coupling Start->Sub2 Base1 Add Base (TEA/DIPEA) in DCM at 0 °C Sub1->Base1 Base2 Add R-COOH, EDC, HOBt + DIPEA in DMF/DCM Sub2->Base2 React1 Dropwise addition of R-COCl Base1->React1 React2 Stir at RT (12-24 hours) Base2->React2 Workup Aqueous Workup (1M HCl, NaHCO₃, Brine) React1->Workup React2->Workup Product Pure N-Methoxyamide (R-CO-NH-OCH₃) Workup->Product

Workflow for N-acylation of methoxyamine HCl via Acid Chloride and EDC/HOBt coupling methods.

References

  • [2] He, J., et al. Ligand-Enabled β-C–H Arylation of Alpha-Amino Acids Using a Simple and Practical Auxiliary. PubMed Central (PMC).

  • [3] Kikugawa, Y., et al. Synthesis of spirodienones by intramolecular ipso-cyclization of N-methoxy-(4-halogenophenyl)amides using[hydroxy(tosyloxy)iodo]benzene in trifluoroethanol. Josai University.

  • [1] Sato, T., et al. Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. ResearchGate.

Sources

Method

Introduction: The Significance of O-Methyl Hydroxamic Acids in Modern Drug Discovery

An Application Guide for the Synthesis of O-Methyl Hydroxamic Acids from Benzoic Acids Hydroxamic acids (R-CO-NH-OH) are a class of organic compounds that have garnered significant attention in medicinal chemistry. Their...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of O-Methyl Hydroxamic Acids from Benzoic Acids

Hydroxamic acids (R-CO-NH-OH) are a class of organic compounds that have garnered significant attention in medicinal chemistry. Their remarkable ability to chelate biologically crucial metal ions, such as zinc (II) and iron (III), positions them as powerful pharmacophores for modulating the activity of various metalloenzymes.[1][2] This has led to the development of several successful drugs, including inhibitors for enzymes like histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease.[1]

While the parent hydroxamic acid functionality is highly effective, its metabolic instability, primarily due to hydrolysis back to the carboxylic acid and potentially mutagenic hydroxylamine, can be a therapeutic limitation.[1] O-alkylation, particularly O-methylation, offers a strategic solution. The resulting O-methyl hydroxamic acids (R-CO-NH-OCH₃) often retain the critical chelating ability of the parent molecule while exhibiting improved pharmacokinetic profiles, including enhanced metabolic stability and modified cell permeability.

This application note provides researchers, medicinal chemists, and drug development professionals with a detailed, experience-driven guide to the synthesis of O-methyl hydroxamic acids, starting from readily available benzoic acids. We will move beyond simple procedural lists to explain the underlying chemical principles, justify the selection of reagents, and offer practical, field-tested protocols.

Synthetic Strategy: From Carboxylic Acid to O-Methyl Hydroxamic Acid

The most direct and reliable strategy for preparing O-methyl hydroxamic acids from benzoic acids involves the formation of an amide bond between the benzoic acid's carboxyl group and the amino group of O-methylhydroxylamine (CH₃ONH₂). Because a carboxylic acid and an amine do not spontaneously form an amide under mild conditions, the carboxylic acid must first be "activated" to a more reactive electrophilic species.

This guide will focus on two robust and widely adopted activation methodologies:

  • Peptide Coupling Agents (EDC/HOBt): A mild and highly efficient method suitable for a wide range of substrates, including those with sensitive functional groups.

  • Acyl Halide Intermediates: A classical, powerful method that proceeds via a highly reactive benzoyl chloride intermediate.

The choice between these methods depends on factors such as the substrate's functional group tolerance, scale, and available reagents.

Method 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This is arguably the most versatile and frequently employed method for synthesizing hydroxamic acids from complex carboxylic acids.[1] The process relies on a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), to activate the carboxylic acid. An additive, typically 1-Hydroxybenzotriazole (HOBt), is included to enhance efficiency and suppress side reactions.

The 'Why': Understanding the Mechanism and Reagent Roles

The reaction proceeds through a multi-step mechanism where each reagent plays a critical role. Understanding this causality is key to troubleshooting and adapting the protocol.

  • Activation: The benzoic acid attacks the EDC, forming a highly reactive O-acylisourea intermediate.

  • HOBt Interception: This intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. HOBt rapidly intercepts the O-acylisourea to form an HOBt active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines. This step is crucial for minimizing side products and improving yields.[3]

  • Amide Bond Formation: The nucleophilic nitrogen of O-methylhydroxylamine attacks the carbonyl carbon of the HOBt active ester, forming the desired O-methyl benzohydroxamic acid. The byproducts, a water-soluble urea derived from EDC and regenerated HOBt, are typically easy to remove during aqueous work-up.[3]

  • Base: O-methylhydroxylamine is often supplied as a hydrochloride salt (CH₃ONH₂·HCl). A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the salt and liberate the free amine for the reaction.

Visualizing the EDC/HOBt Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Core Reaction cluster_2 Work-up & Purification Benzoic_Acid Benzoic Acid Activation Activation of Carboxylic Acid Benzoic_Acid->Activation OMeNH2 O-Methylhydroxylamine (as HCl salt) Coupling Amide Bond Formation OMeNH2->Coupling EDC EDC EDC->Activation HOBt HOBt HOBt->Activation Base Base (e.g., DIPEA) Base->Coupling Solvent Solvent (e.g., DMF) Solvent->Activation Activation->Coupling Extraction Aqueous Extraction Coupling->Extraction Purification Chromatography or Recrystallization Extraction->Purification Product O-Methyl Benzohydroxamic Acid Purification->Product

Caption: General workflow for EDC/HOBt mediated synthesis.

Detailed Protocol 1: EDC/HOBt Coupling

Materials:

  • Benzoic Acid (1.0 eq)

  • O-Methylhydroxylamine hydrochloride (1.2 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or NMM (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), and Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the benzoic acid (1.0 eq), O-methylhydroxylamine hydrochloride (1.2 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add the base (DIPEA or NMM, 1.5 eq). Stir for 5-10 minutes.

  • Add EDC (1.2 eq) portion-wise to the cooled, stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes the urea byproduct, excess base, and unreacted starting materials.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure O-methyl benzohydroxamic acid.

Method 2: Synthesis via an Acyl Chloride Intermediate

This classic two-step approach involves first converting the benzoic acid into a highly reactive benzoyl chloride, which then readily reacts with O-methylhydroxylamine. This method is often high-yielding but can be less suitable for substrates with functional groups sensitive to acidic or harsh conditions.

The 'Why': Maximizing Electrophilicity
  • Step 1: Acyl Chloride Formation. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) replace the -OH of the carboxylic acid with a -Cl. The chloride is an excellent leaving group, making the carbonyl carbon extremely electrophilic.

  • Step 2: Nucleophilic Acyl Substitution. The benzoyl chloride is then reacted with O-methylhydroxylamine. A mild base (e.g., pyridine or triethylamine) is added to neutralize the HCl that is generated during the reaction.[4]

Visualizing the Acyl Chloride Route

G Benzoic_Acid Benzoic Acid Benzoyl_Chloride Benzoyl Chloride (Intermediate) Benzoic_Acid->Benzoyl_Chloride Step 1: Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Benzoyl_Chloride Product O-Methyl Benzohydroxamic Acid Benzoyl_Chloride->Product Step 2: Coupling OMeNH2 O-Methylhydroxylamine + Base OMeNH2->Product

Caption: Two-step synthesis via an acyl chloride intermediate.

Detailed Protocol 2: Acyl Chloride Method

Materials:

  • Benzoic Acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5-2.0 eq) or Oxalyl Chloride

  • A catalytic amount of DMF (if using oxalyl chloride)

  • Anhydrous DCM or Toluene

  • O-Methylhydroxylamine hydrochloride (1.1 eq)

  • Pyridine or Triethylamine (Et₃N) (2.5 eq)

Procedure: Step A: Preparation of Benzoyl Chloride

  • In a fume hood, add benzoic acid (1.0 eq) to a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas).

  • Add thionyl chloride (1.5 eq) and gently heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours, or until gas evolution ceases.

  • Carefully remove the excess thionyl chloride by distillation or under reduced pressure. The crude benzoyl chloride is often used directly in the next step without further purification.

Step B: Reaction with O-Methylhydroxylamine

  • In a separate flask, suspend O-methylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine or triethylamine (2.5 eq) to the suspension and stir for 10 minutes.

  • Slowly add the crude benzoyl chloride (dissolved in a small amount of anhydrous DCM) to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary and Characterization

The choice of method can influence yield and purity. The following table provides a general comparison.

FeatureMethod 1: EDC/HOBt CouplingMethod 2: Acyl Chloride Route
Substrate Scope Broad, excellent for sensitive moleculesGood, but not for acid-labile groups
Reaction Conditions Mild (0 °C to Room Temp)Harsher (reflux in SOCl₂)
Typical Yields 60-95%70-98%
Key Byproducts Water-soluble ureaHCl, SO₂
Ease of Work-up Straightforward aqueous extractionRequires careful removal of excess SOCl₂

Product Characterization:

  • ¹H NMR: Expect to see aromatic protons from the benzoic acid core, and a characteristic singlet for the O-methyl group (-OCH₃) around 3.6-3.8 ppm. The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The carbonyl carbon (C=O) signal will be present, along with aromatic signals and the O-methyl carbon signal.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the O-methyl benzohydroxamic acid.

  • Infrared (IR) Spectroscopy: Look for characteristic C=O stretching (amide I band) and N-H stretching frequencies.

Troubleshooting and Field-Proven Insights

  • Problem: Low yield in EDC coupling.

    • Cause & Solution: Moisture can hydrolyze the active intermediates. Ensure all reagents and solvents are anhydrous. Also, ensure the base was added and stirred before adding EDC to effectively neutralize the hydrochloride salt.

  • Problem: Formation of an N-acylurea byproduct in EDC coupling.

    • Cause & Solution: This occurs when the O-acylisourea intermediate rearranges before being captured. Ensure an adequate amount of HOBt (at least 1.0 eq) is used. Running the reaction at 0 °C initially can also suppress this side reaction.

  • Problem: The reaction stalls.

    • Cause & Solution: The activating agent may have degraded. Use fresh EDC, as it can be hygroscopic. Insufficient base can also lead to stalling, as the free O-methylhydroxylamine is not available to react.

References

  • Reddy, A. S., & Kumar, M. S. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(21), 2790-2817. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from: [Link]

  • Google Patents. (2014). CN103922968A - Preparation method of hydroxamic acid or hydroxamic acid salt.
  • Reddy, A. S., & Kumar, M. S. (2014). Methods for Hydroxamic Acid Synthesis. ResearchGate. Available at: [Link]

  • Ismail, F. M. D., et al. (2019). Synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. Malaysian Journal of Analytical Sciences, 23(2), 232-243. Available at: [Link]

  • El-Kashef, H., et al. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. Available at: [Link]

  • Blatt, A. H. (1943). Benzohydroxamic Acid. Organic Syntheses, Coll. Vol. 2, p.67. Available at: [Link]

  • Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids. Synthesis, 2003(18), 2777-2780. Available at: [Link]

  • Zhang, X., & Li, Z. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 58(25), 8435-8439. Available at: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from: [Link]

  • Derasp, J. S., et al. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Letters, 22(19), 7403-7407. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzoic Acid?. Retrieved from: [Link]

  • Peddi, S., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5038. Available at: [Link]

Sources

Application

Application Note: Solvent Selection Strategies for 2,5-Dichloro-N-methoxybenzamide Reactions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The compound 2,5-dichloro-N-methoxybenzamide is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The compound 2,5-dichloro-N-methoxybenzamide is a highly versatile building block in modern medicinal chemistry. The N-methoxyamide moiety serves a dual purpose: it acts as a robust bidentate directing group for transition-metal-catalyzed ortho-C–H functionalizations, and it functions as a Weinreb-type electrophile for controlled nucleophilic acyl substitutions. However, the 2,5-dichloro substitution pattern introduces significant steric hindrance and electronic deactivation. Consequently, the trajectory, efficiency, and fidelity of its reactions are heavily dictated by solvent selection.

This application note synthesizes field-proven insights to guide the selection of optimal solvent systems for three primary reaction classes: C–O/N=S cross-coupling, C–H activation/annulation, and nucleophilic additions.

Mechanistic Causality in Solvent Selection

Do not treat solvents merely as reaction media; they are active participants that dictate transition state stabilization and catalyst turnover.

  • Transition Metal Cross-Coupling (Cu/Fe Catalysis): In reactions such as Cu-catalyzed C–O coupling with arylboronic acids, strongly coordinating solvents (THF, DMF, DMSO) poison the catalyst by competitively binding to the metal center, inhibiting transmetalation[1]. Conversely, non-coordinating halogenated solvents like 1,2-Dichloroethane (DCE) preserve the open coordination sites on the metal, facilitating the necessary H-migration and anion exchange steps.

  • C–H Activation & Annulation (Rh/Ru Catalysis): The cleavage of the N–O bond and subsequent annulation require precise proton-shuttling mechanisms. Aprotic solvents often fail entirely[2]. A mixed solvent system of MeOH/Trifluoroethanol (TFE) (1:1) provides a synergistic effect: TFE’s strong hydrogen-bond donating capacity increases the electrophilicity of the cationic Rh(III) catalyst, while MeOH assists in the proton-transfer steps required for metallacycle turnover.

  • Nucleophilic Addition (Grignard Reagents): When targeting 2,5-dichlorophenyl ketones, ethereal solvents like Tetrahydrofuran (THF) are mandatory. THF strongly solvates the Mg cation, breaking up Grignard aggregates. More importantly, THF stabilizes the rigid, magnesium-chelated tetrahedral intermediate formed after addition, preventing premature collapse and subsequent over-addition to the tertiary alcohol[3],[4].

Quantitative Data: Solvent Effects on Reaction Trajectories

The following table summarizes the profound impact of solvent selection on the yield and pathway of 2,5-dichloro-N-methoxybenzamide reactions.

Reaction ClassCatalyst / ReagentEvaluated SolventYield (%)Mechanistic Rationale & Observation
C–O Cross-Coupling Cu(OAc)₂·H₂ODCE 85% Non-coordinating; prevents catalyst poisoning[1].
C–O Cross-Coupling Cu(OAc)₂·H₂OTHF<10%Strongly coordinating; inhibits transmetalation[1].
[4+1] Annulation [CpRhCl₂]₂MeOH/TFE (1:1) 64–68% H-bonding network stabilizes reactive metallacycle[2].
[4+1] Annulation [CpRhCl₂]₂DCE0%Lacks proton-donating ability for catalyst turnover[2].
Nucleophilic Addition RMgBrTHF >90% Solvates Grignard reagent; stabilizes chelate[3].

Experimental Workflows & Validated Protocols

Every protocol below is designed as a self-validating system , embedding visual, thermal, or analytical cues to ensure process integrity before proceeding to the next step.

Protocol A: Cu-Catalyzed C–O Cross-Coupling in DCE

Objective: Synthesis of (E)-N-methoxybenzimidates via coupling with arylboronic acids.

  • Preparation: Charge an oven-dried 10 mL Schlenk tube with 2,5-dichloro-N-methoxybenzamide (1.0 equiv, 0.5 mmol), arylboronic acid (2.0 equiv), Cu(OAc)₂·H₂O (20 mol %), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add 2.5 mL of anhydrous DCE under a nitrogen atmosphere.

    • Self-Validation Check: The suspension will immediately appear light blue/green, confirming the presence of active Cu(II) species in the non-coordinating medium.

  • Reaction: Seal the tube and heat to 130 °C for 12 hours.

    • Self-Validation Check: Monitor the color shift. A transition from light blue to a dark brown/black suspension indicates successful transmetalation and the progression of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove copper salts. Concentrate under reduced pressure and purify via silica gel chromatography.

Protocol B: Rh(III)-Catalyzed [4+1] Annulation in MeOH/TFE

Objective: Strain-release enabled annulation using alkylidenecyclobutanes.

  • Catalyst Activation: In a dry vial, combine 2,5-dichloro-N-methoxybenzamide (1.0 equiv, 0.2 mmol), alkylidenecyclobutane (1.5 equiv), [Cp*RhCl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).

  • Solvent Addition: Inject 2.0 mL of a degassed MeOH/TFE (1:1 v/v) mixture to achieve a 0.1 M concentration.

    • Self-Validation Check: Within 5 minutes of solvent addition, a fine white precipitate (AgCl) will form. This visually confirms the successful abstraction of chloride ligands and the generation of the highly active cationic Rh(III) species.

  • Reaction: Stir at 90 °C for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material spot should completely disappear, replaced by a lower-Rf fluorescent product spot.

  • Workup: Evaporate the fluorinated solvent mixture directly under a stream of N₂ (in a fume hood) before loading onto a silica column.

Protocol C: Nucleophilic Addition (Ketone Synthesis) in THF

Objective: Conversion of the secondary N-methoxyamide to a 2,5-dichlorophenyl ketone.

  • Substrate Solvation: Dissolve 2,5-dichloro-N-methoxybenzamide (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL, 0.1 M) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Dropwise add the desired Grignard reagent (RMgBr, 2.2 equiv).

    • Mechanistic Note: Because this is a secondary amide (NH-OMe), the first equivalent of the Grignard reagent is consumed to deprotonate the N–H bond. A minimum of 2.2 equivalents is strictly required.

    • Self-Validation Check: A mild exotherm and the evolution of alkane gas (if using alkyl Grignards for deprotonation) will be observed during the addition of the first equivalent. Maintain internal temperature < 5 °C.

  • Intermediate Stabilization: Stir for 2 hours at room temperature.

    • Self-Validation Check: TLC will show a highly polar, baseline-retained spot. This is the stable magnesium-chelated tetrahedral intermediate. No ketone product should be visible yet, confirming that over-addition is prevented.

  • Quench: Carefully quench the reaction at 0 °C with 1M HCl (5 mL).

    • Self-Validation Check: The acidic quench collapses the tetrahedral intermediate, releasing methoxyamine. A distinct biphasic system will form, and TLC will now reveal the highly non-polar ketone product. Extract with EtOAc and concentrate.

Visualizations

G Substrate 2,5-Dichloro-N- methoxybenzamide CH_Act C-H Activation (Rh/Ru Catalysis) Substrate->CH_Act Protic/Fluorinated (MeOH/TFE) CrossC Cross-Coupling (Cu/Fe Catalysis) Substrate->CrossC Non-Coordinating (DCE) NucAdd Nucleophilic Addition (Grignard/Li) Substrate->NucAdd Ethereal (THF/2-MeTHF) Prod1 Annulated Derivatives CH_Act->Prod1 Prod2 C-O / N=S Coupled Products CrossC->Prod2 Prod3 2,5-Dichlorophenyl Ketones NucAdd->Prod3

Divergent reaction pathways of 2,5-dichloro-N-methoxybenzamide dictated by solvent selection.

G Start Determine Reaction Type Q1 Transition Metal Catalyzed? Start->Q1 TM_Yes Yes Q1->TM_Yes TM_No No (Organometallic) Q1->TM_No Q2 Requires H-Bonding for Activation? TM_Yes->Q2 Solv_Org Use THF or DCM (Stabilize Tetrahedral Int.) TM_No->Solv_Org HB_Yes Use MeOH/TFE (e.g., Rh-Annulation) Q2->HB_Yes Yes HB_No Use DCE (e.g., Cu-Coupling) Q2->HB_No No

Decision matrix for selecting optimal solvents based on mechanistic requirements.

References

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGINjoNjqTQQMEWy67A-bUjjYguj5gQHjC9n7RGEXSQlVWgYHqKno6aEINnXoIVrnqKTMf7rpF4VzaCT4os8Lk_h4QIlQFlQzRvninB7RJoZlk1SoIOE8acEIbOGgBbQPfbUfYh]
  • Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp3VQi0JfNoaEz908ZCWbsMzFkRjW3HSoJlmVgnCTT0LZ7hONItRBRGT_QtOzwoHG0LdzlpetC1r38vAgW3oY1zk3x-aMYviIj9zJv3ko283RDPAvPIeBScKV43c8QpXRQqS7uZyoEr2zgg8PCw6KYi_roH4upDrE=]
  • Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvb3TCeIgF93EOz9mXmPSD2P5y3fSf9zOUdWfhM7oO8ZiuPQTKLn6MrkDtSt2MxoIM7FQ9F0BVfg3t4B0JG4kNQLgywqxwakjXJK3_9vOauRt_kXS7B8SFwpK0UzpqggE7yB7P_aE2acu2FTn4]
  • Rh(III)-Catalyzed Strain-Release-Enabled C–H Alkenylation/[4+1] Annulation of Benzamides with Alkylidenecyclobutanes. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlwEzSFAf-DP1KLY8mYGjPMCJuPaKuz5epj-EPd-tc3IVzpbnB7-ZG2LGQIgNHqfNzgNJ7Ksp6h8-yfHqzHEqDBSw_UsNbMlverUDlZc7T_JqyWwBvLifNBbO3ZU4fGW_wFunIX552f2N03wK7v_E=]
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYeaNhfC242LAaiAG81egrrgQ2f4yuXUB0B35Ia3VR03zWbckgD9LGLIEiBl-b-I1rnLlyeq8FQ-14uAFyu4AG_GmsJt-O6gNm7S2bQT9hrznr1SdPuJiZrOyKVFHQaXIGwrFIoGVSzUrR4DB4]

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Method

Application Notes &amp; Protocols for the Crystallization of Chlorinated Benzamide Derivatives

Foreword for the Researcher This document provides a comprehensive guide to the crystallization of chlorinated benzamide derivatives, a class of molecules with significant relevance in the pharmaceutical and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Researcher

This document provides a comprehensive guide to the crystallization of chlorinated benzamide derivatives, a class of molecules with significant relevance in the pharmaceutical and agrochemical industries. The successful isolation of a crystalline solid is a critical juncture in the development of any new chemical entity. It is the gateway to purification, structural elucidation, and, most importantly, the control of solid-state properties that dictate a compound's performance, from its shelf-life to its bioavailability.[1][2]

The presence of both a chloro-substituent and a benzamide functionality introduces a unique interplay of intermolecular forces, including robust hydrogen bonding and potential halogen bonding, which governs the assembly of these molecules into a crystalline lattice.[3][4] Understanding and controlling these interactions is paramount to achieving the desired crystalline form. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions and troubleshoot effectively.

The Solid-State Landscape: Why Crystallization Matters

The journey from a crude reaction mixture to a purified, well-characterized active pharmaceutical ingredient (API) invariably involves one or more crystallization steps.[5] For chlorinated benzamide derivatives, this process is not merely for purification but is fundamental to controlling the solid-state form.

The Phenomenon of Polymorphism

Many organic molecules, including chlorinated benzamides, can pack into multiple, distinct crystal lattices, a phenomenon known as polymorphism.[6] Each polymorph, despite having the same chemical composition, is a unique solid-state entity with its own set of physical properties, such as:

  • Solubility and Dissolution Rate: Directly impacts bioavailability.[2][7]

  • Melting Point: A key indicator of crystal lattice stability.

  • Hygroscopicity: The tendency to absorb moisture from the air.

  • Mechanical Properties: Affects tablet formulation and manufacturing.

  • Stability: Different polymorphs can have vastly different shelf-lives.[7]

At any given temperature and pressure, only one polymorph is thermodynamically stable, while others are metastable.[7] Metastable forms often exhibit higher solubility, which can be advantageous for bioavailability but comes at the cost of a potential conversion to the more stable, less soluble form over time.[7] Therefore, controlling the polymorphic outcome of a crystallization is a critical aspect of drug development.

Molecular Interactions in Chlorinated Benzamides

The crystal packing of chlorinated benzamide derivatives is dominated by a hierarchy of intermolecular interactions:

  • N-H···O Hydrogen Bonds: The amide group provides a strong hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust chains or dimers that often form the primary structural motif in the crystal lattice.[3][4]

  • Halogen Bonding (Cl···O/N/Cl): The chlorine atom, with its electropositive σ-hole, can act as a Lewis acid, participating in directional interactions with Lewis bases like oxygen, nitrogen, or even other chlorine atoms. These interactions can play a significant role in linking the primary hydrogen-bonded motifs.[4]

  • π-π Stacking: The aromatic rings can stack on top of each other, contributing to the overall stability of the crystal lattice.[4]

The interplay of these forces dictates which polymorphic form is favored under a given set of crystallization conditions.

A Strategic Approach to Solvent Selection

The choice of solvent is the most critical variable in a crystallization experiment.[8][9] An ideal solvent should exhibit a steep solubility curve, dissolving the compound well at high temperatures but poorly at low temperatures, thus maximizing yield upon cooling.

The "Like Dissolves Like" Principle and Beyond

A preliminary solvent screen can be performed based on the principle of "like dissolves like." Chlorinated benzamides, with their polar amide group and less polar chlorinated aromatic rings, often have moderate polarity. A good starting point is to test a range of solvents with varying polarities.

A More Quantitative Approach: Hansen Solubility Parameters (HSP)

For a more refined solvent selection process, Hansen Solubility Parameters (HSP) provide a powerful predictive tool.[10][11][12] The total Hildebrand solubility parameter (δT) is deconstructed into three components:

  • δD: Dispersion forces

  • δP: Polar forces

  • δH: Hydrogen bonding forces

The principle is that substances with similar HSP values are likely to be miscible.[12][13] By determining the HSP of the chlorinated benzamide derivative (this can be done experimentally or through group contribution methods), one can identify solvents that fall within its "solubility sphere."

The workflow for using HSP in solvent selection is visualized below:

G cluster_0 HSP-Guided Solvent Selection Workflow A Determine HSP of the Chlorinated Benzamide Derivative B Define the Radius of the Solubility Sphere (R0) A->B Experimental or Computational C Calculate Relative Energy Difference (RED) for a Range of Solvents B->C RED = Ra / R0 D Select Solvents with RED < 1 C->D Predicts Solubility E Experimental Screening of Selected Solvents D->E Validation Step F Optimize Crystallization Conditions E->F Final Stage

Caption: Workflow for Hansen Solubility Parameter (HSP) guided solvent selection.

Table 1: Common Solvents for Crystallization and Their Properties

SolventBoiling Point (°C)Polarity IndexHansen Parameters (MPa¹/²)Notes
δD, δP, δH
Non-Polar
n-Heptane980.115.3, 0.0, 0.0Often used as an antisolvent.
Toluene1112.418.0, 1.4, 2.0Good for aromatic compounds.
Polar Aprotic
Dichloromethane403.117.0, 7.3, 7.1Volatile, good for slow evaporation.
Ethyl Acetate774.415.8, 5.3, 7.2Common, moderately polar solvent.
Acetone565.115.5, 10.4, 7.0High solvent power, often needs an antisolvent.
Acetonitrile825.815.3, 18.0, 6.1Can promote different polymorphs.[14]
Polar Protic
Isopropanol823.915.8, 6.1, 16.4Can form hydrogen bonds with the solute.
Ethanol784.315.8, 8.8, 19.4Versatile, often used in mixed solvent systems.
Methanol655.114.7, 12.3, 22.3High hydrogen bonding capacity.
Water10010.215.5, 16.0, 42.3Used as an antisolvent for many organic compounds.

Crystallization Methodologies: Protocols and Applications

There is no single "best" method for crystallization.[15] The optimal technique depends on the compound's properties and the desired outcome. It is highly recommended to run multiple small-scale experiments in parallel to screen various conditions.[16]

G cluster_0 Common Crystallization Methods A Slow Evaporation B Vapor Diffusion C Slow Cooling D Antisolvent Addition E Slurry / Ripening

Caption: Overview of common crystallization techniques.

Slow Evaporation

This is often the simplest method and a good starting point.[17][18] It is particularly useful when only a small amount of material is available.

  • Principle: The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.

  • Best For: Compounds that are moderately soluble at room temperature.

  • Causality: The slow approach to supersaturation allows for the formation of a small number of nuclei, which can then grow into large, well-ordered crystals.[18]

Protocol: Slow Evaporation

  • Dissolution: Dissolve the chlorinated benzamide derivative in a suitable solvent (e.g., ethyl acetate, dichloromethane) to near-saturation in a small vial or test tube.[19]

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked by a needle. The number and size of the holes control the rate of evaporation.[19]

  • Incubation: Place the vessel in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[17]

  • Harvesting: Once suitable crystals have formed, carefully remove the mother liquor with a pipette and wash the crystals with a small amount of cold solvent.

Vapor Diffusion

This is a gentle and highly controllable method, excellent for growing high-quality single crystals for X-ray diffraction.[15][20]

  • Principle: A solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and causing it to crystallize.[20]

  • Best For: Small quantities of material and when high-quality single crystals are required.

  • Causality: The extremely slow change in solvent composition maintains a low level of supersaturation, which is ideal for controlled crystal growth.

Protocol: Vapor Diffusion (Liquid-Vapor)

  • Preparation: In a small, open vial (e.g., a 1-dram vial), dissolve the compound in a minimal amount of a "good" solvent (e.g., toluene, dichloromethane).

  • Assembly: Place this inner vial inside a larger jar or beaker containing a few milliliters of a volatile "anti-solvent" (e.g., n-heptane, pentane).[15]

  • Sealing: Seal the outer container tightly and leave it undisturbed.

  • Incubation: Crystals should form at the bottom of the inner vial over several days.

  • Harvesting: Carefully open the container, remove the inner vial, and process the crystals as described above.

Slow Cooling

This is a widely used method in both lab-scale and industrial settings.[21]

  • Principle: The compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution is slowly cooled, the solubility decreases, leading to supersaturation and crystallization.[9]

  • Best For: Compounds that show a significant increase in solubility with temperature.

  • Causality: Slow cooling prevents the rapid generation of high supersaturation, which can lead to the formation of many small crystals or even amorphous precipitation. Insulating the vessel promotes the growth of larger, more perfect crystals.[21]

Protocol: Slow Cooling

  • Dissolution: In a flask, add the chlorinated benzamide derivative and a suitable solvent (e.g., isopropanol, ethanol). Heat the mixture with stirring until the solid is completely dissolved. Add a small amount of additional solvent to ensure the solution is just below saturation at the boiling point.

  • Filtration (Optional but Recommended): If any particulates are present, perform a hot filtration.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or wrapped in glass wool).

  • Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or freezer to maximize the yield.

  • Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.[21]

Antisolvent Addition (Drowning-Out)

This is a rapid and effective method for inducing crystallization and can be used to control particle size.[22]

  • Principle: The compound is dissolved in a "good" solvent. An "antisolvent," in which the compound is insoluble but which is miscible with the good solvent, is then slowly added. This reduces the overall solubility of the compound in the mixed solvent system, causing it to crystallize.[23]

  • Best For: Compounds that are highly soluble in a particular solvent, making cooling crystallization inefficient. Also useful for polymorph screening.[24]

  • Causality: The rate of antisolvent addition directly controls the rate of supersaturation generation.[22] Slow addition favors crystal growth, while rapid addition can lead to the nucleation of many small particles or amorphous material.[24]

Protocol: Antisolvent Addition

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone, DMSO).

  • Addition: While stirring the solution, slowly add the antisolvent (e.g., water, n-heptane) dropwise using a syringe pump or a dropping funnel.[23]

  • Observation: Continue adding the antisolvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Incubation: Stop the addition and allow the mixture to stir for a period to allow the crystals to grow.

  • Harvesting: Collect the crystals by vacuum filtration, wash with a mixture of the solvent/antisolvent, and dry.

Slurry Crystallization (Ostwald Ripening)

This method is not for initial crystallization but is a powerful technique for polymorph transformation and improving crystal perfection.

  • Principle: A mixture of crystalline forms (or a crystalline and amorphous solid) is stirred in a solvent in which the compound is sparingly soluble. Over time, the less stable, more soluble form will dissolve and recrystallize onto the more stable, less soluble form. This process is known as Ostwald Ripening.[25][26][27]

  • Best For: Converting a metastable polymorph to the stable form; improving the crystallinity of a sample.

  • Causality: The process is driven by the difference in chemical potential (and thus solubility) between different polymorphs or between small and large crystals. The system seeks to minimize its overall free energy by eliminating the less stable forms.[28]

Protocol: Slurry Crystallization

  • Suspension: Place the solid chlorinated benzamide derivative into a flask.

  • Solvent Addition: Add a solvent in which the compound is only slightly soluble. The solid should not fully dissolve, but form a stirrable slurry.

  • Agitation: Stir the slurry at a constant temperature for an extended period (hours to days).

  • Monitoring: Periodically, take a small sample of the solid, filter, and dry it. Analyze the sample by PXRD or DSC to monitor the polymorphic transformation.

  • Completion: Once the transformation is complete (i.e., the analytical data no longer changes with time), collect the solid by vacuum filtration and dry.

Troubleshooting Common Crystallization Problems

ProblemLikely Cause(s)Suggested Solution(s)
Oiling Out The solution becomes supersaturated above the melting point of the solid; the compound is "melting" into the solution instead of crystallizing.Use a larger volume of solvent; switch to a lower-boiling solvent; cool the solution more slowly.[9]
No Crystals Form The solution is not sufficiently supersaturated; nucleation is inhibited.Add a seed crystal of the desired compound; scratch the inside of the flask with a glass rod to create nucleation sites; cool the solution to a lower temperature.[9]
Amorphous Solid Supersaturation was generated too quickly, leading to precipitation instead of ordered crystal growth.Use a more dilute solution; cool the solution more slowly; add antisolvent at a much slower rate.[24]
Formation of Needles This is a common crystal habit that can be difficult to filter and dry.Try a different solvent or solvent system; slow down the rate of crystallization significantly. Solvent choice can have a major effect on crystal morphology.[14]
Wrong Polymorph The crystallization conditions (solvent, temperature, rate of cooling) favor a different polymorphic form.Systematically vary the crystallization solvent and temperature. Perform a slurry experiment to determine the most stable form.[14]

Characterization of the Crystalline Product

It is essential to characterize the solid obtained from any crystallization experiment to confirm its identity, purity, and crystalline form.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the polymorphic form. Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint." It can also be used to detect amorphous content, though the detection limit is typically around 5%.[29][30]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.[31][32] The detection limit for crystallinity can be around 1%.[29]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the presence of residual solvent or to identify solvates.

  • Polarized Light Microscopy (PLM): A quick method to visually inspect the sample for crystallinity. Crystalline materials are typically birefringent and will appear bright against a dark background under cross-polarized light, whereas amorphous materials are isotropic and will remain dark.

  • Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal is obtained, this technique can be used to determine the absolute structure of the molecule and its arrangement in the crystal lattice, unambiguously identifying the polymorph.

References

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  • Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. (2020, February 4). ResearchGate.
  • Antisolvent Crystallization. (n.d.). RM@Schools.
  • DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. (n.d.). TA Instruments.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. (n.d.). White Rose Research Online.
  • On the Ostwald ripening of crystalline and amorphous nanoparticles. (2025, February 25). RSC Publishing.
  • Ostwald ripening. (n.d.). Terese Bergfors.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10). OSTI.GOV.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021, May 3). PubMed.
  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the 2,5-Dichloroaromatic Ring

Preamble: The 2,5-Dichloroaromatic Scaffold - A Privileged Motif with Inherent Challenges The 2,5-dichloroaromatic ring is a foundational building block in modern chemical synthesis, prominently featured in pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The 2,5-Dichloroaromatic Scaffold - A Privileged Motif with Inherent Challenges

The 2,5-dichloroaromatic ring is a foundational building block in modern chemical synthesis, prominently featured in pharmaceuticals, agrochemicals, and high-performance organic materials. Its prevalence stems from the synthetic versatility imparted by the two chlorine atoms, which serve as reliable handles for a multitude of cross-coupling reactions. However, the identical nature and relative inertness of the C(sp²)–Cl bonds present a distinct challenge: achieving selective functionalization. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust methodologies to strategically modify this scaffold, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes. Our focus is on providing self-validating, field-proven protocols grounded in established mechanistic understanding.

Core Strategy: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their mild conditions and exceptional functional group tolerance.[1][2] For substrates like 2,5-dichloroarenes, the primary hurdle is the strength of the C–Cl bond, which makes the initial oxidative addition step—the rate-limiting step in many catalytic cycles—energetically demanding compared to its bromide or iodide counterparts.[3] The key to success lies in the judicious selection of a palladium source and, critically, a supporting ligand. Modern bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are essential as they accelerate the oxidative addition and subsequent reductive elimination steps.[4][5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most versatile method for constructing biaryl and heteroaryl-aryl structures.[6][7]

Causality Behind Component Selection:

  • Catalyst System: For less reactive aryl chlorides, a combination of a Pd(0) precursor like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ with a sterically demanding, electron-rich phosphine ligand (e.g., SPhos, XPhos, or PCy₃) is often required.[8] These ligands stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition step.

  • Base: A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[8] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., toluene/water, dioxane/water) is crucial and must be optimized to prevent boronic acid decomposition while ensuring sufficient reactivity.

  • Regiocontrol (Mono- vs. Di-substitution): Achieving selective mono-arylation is a significant challenge. It is primarily controlled by stoichiometry. Using a slight deficit or an equimolar amount of the boronic acid (0.9-1.0 equivalents) relative to the dichloroaromatic substrate favors mono-substitution. Driving the reaction to completion with an excess of the boronic acid (>2.2 equivalents) and extended reaction times promotes di-substitution. The interplay between the halide byproduct, solvent, and ligand can also influence selectivity.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdCl Ar(Cl)Pd(II)L₂ OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal ArPdAr_prime Ar(Ar')Pd(II)L₂ Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Functionalized Arene (Ar-Ar') RedElim->Product ArCl 2,5-Dichloroarene ArCl->OxAdd Ar_B Ar'-B(OR)₂ + Base Ar_B->Transmetal Buchwald_Hartwig_Workflow start Assemble Reactants (ArCl₂, Amine, Pd Catalyst, Ligand, Base) inert Establish Inert Atmosphere (Evacuate/Backfill Ar) start->inert 1 solvent Add Degassed Anhydrous Solvent (Toluene or Dioxane) inert->solvent 2 react Heat Reaction (80-120 °C) Monitor by LC-MS solvent->react 3 workup Cool & Dilute (Ethyl Acetate) react->workup 4 filter Filter through Celite® workup->filter 5 extract Aqueous Wash & Brine Wash filter->extract 6 purify Dry, Concentrate & Purify via Chromatography extract->purify 7 product Isolated Aryl Amine Product purify->product 8 Borylation_Strategy Substrate 2,5-Dichloroaromatic Borylation Step 1: Ir-Catalyzed C-H Borylation Substrate->Borylation [Ir(COD)OMe]₂, dtbbpy, B₂pin₂ Intermediate Borylated Dichloroaromatic Intermediate Borylation->Intermediate Coupling Step 2: Pd-Catalyzed Suzuki Coupling Intermediate->Coupling Ar'-X, Pd Catalyst, Base Product Tri-functionalized Aromatic Product Coupling->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,5-dichloro-N-methoxybenzamide

Welcome to the technical support center for the synthesis of 2,5-dichloro-N-methoxybenzamide. This guide, curated for researchers and drug development professionals, provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,5-dichloro-N-methoxybenzamide. This guide, curated for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.

Synthesis Overview: The Weinreb Amide Approach

The synthesis of 2,5-dichloro-N-methoxybenzamide is a specific example of a Weinreb-Nahm amide synthesis. These amides are exceptionally valuable intermediates in organic chemistry because they allow for the controlled formation of ketones or aldehydes from carboxylic acid derivatives.[1][2][3] The unique stability of the N-methoxy-N-methylamide moiety prevents the common problem of over-addition by organometallic reagents.[1][4][5]

The most common and robust pathway involves a two-step process:

  • Activation of the Carboxylic Acid: Conversion of 2,5-dichlorobenzoic acid into a more reactive acyl chloride derivative.

  • Amide Formation: Reaction of the activated 2,5-dichlorobenzoyl chloride with N,O-dimethylhydroxylamine.

This guide will address potential issues in both stages of this synthesis.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Purification start 2,5-Dichlorobenzoic Acid acyl_chloride 2,5-Dichlorobenzoyl Chloride start->acyl_chloride SOCl₂ or (COCl)₂ product 2,5-Dichloro-N-methoxybenzamide acyl_chloride->product Base (e.g., Pyridine) Anhydrous Solvent amine N,O-Dimethylhydroxylamine (from hydrochloride salt) amine->product purification Aqueous Workup & Recrystallization/Chromatography product->purification

Caption: General workflow for the synthesis of 2,5-dichloro-N-methoxybenzamide.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My initial conversion of 2,5-dichlorobenzoic acid to the acyl chloride is sluggish or incomplete. What is causing this and how can I fix it?

Answer: This is a critical step, as the purity and reactivity of your acyl chloride directly impact the final yield. Several factors can lead to incomplete conversion:

  • Reagent Quality and Stoichiometry: The most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[6] Thionyl chloride, in particular, can degrade over time, especially if exposed to atmospheric moisture. Using a freshly opened bottle or a recently distilled batch is recommended. Ensure you are using a slight excess (typically 1.2–2.0 equivalents) to drive the reaction to completion. For large-scale reactions, monitoring the off-gassing of SO₂ and HCl with a bubbler can indicate reaction progress.[7]

  • Moisture Contamination: Carboxylic acids and the glassware must be scrupulously dry. Any water present will readily hydrolyze both the chlorinating agent and the product acyl chloride, reverting it back to the starting carboxylic acid.[8][9][10] Always use flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Heat or Catalyst: While some reactive acids react readily, 2,5-dichlorobenzoic acid may require heating (reflux) to ensure complete conversion.[11] Furthermore, when using thionyl chloride or oxalyl chloride, a catalytic amount (a few drops) of N,N-dimethylformamide (DMF) is often necessary to form the highly reactive Vilsmeier reagent in situ, which accelerates the reaction.[12]

Table 1: Common Reagents for Acyl Chloride Formation

ReagentTypical ConditionsByproductsNotes
Thionyl Chloride (SOCl₂) Reflux, cat. DMFSO₂(g), HCl(g)Most common; byproducts are gaseous and easily removed.[6][12]
Oxalyl Chloride ((COCl)₂) Room Temp to 40°C, cat. DMFCO(g), CO₂(g), HCl(g)Milder conditions, but more expensive and toxic.
Phosphorus Pentachloride (PCl₅) Room TemperaturePOCl₃, HCl(g)Highly reactive; separation from liquid POCl₃ byproduct required.[6]

Question 2: I've successfully made the acyl chloride, but my yield of the final Weinreb amide is poor. What are the most likely reasons?

Answer: Low yield in the amidation step often points to issues with reaction conditions or the workup procedure.

  • Purity of Acyl Chloride: Do not assume the first step went to completion. It is best practice to remove the excess chlorinating agent under vacuum before proceeding.[11] Any residual 2,5-dichlorobenzoic acid will not react in the second step and will complicate purification.

  • Base Selection and Stoichiometry: The reaction uses N,O-dimethylhydroxylamine hydrochloride salt, which is more stable and easier to handle than the free amine.[1][3] A base is required to neutralize the HCl salt and liberate the nucleophilic free amine. A non-nucleophilic base like pyridine or triethylamine is typically used. Crucially, an additional equivalent of base is needed to scavenge the HCl generated during the acylation reaction itself. Therefore, a total of at least 2.2 equivalents of base is recommended.

  • Temperature Control: The reaction of an acyl chloride with an amine is highly exothermic. The initial addition of the acyl chloride to the amine/base mixture should be performed slowly at a low temperature (e.g., 0 °C) to prevent uncontrolled temperature spikes that can lead to side reactions and degradation. After the initial addition, the reaction can be allowed to warm to room temperature.

  • Anhydrous Conditions: Just like in the first step, moisture is detrimental. The acyl chloride is highly susceptible to hydrolysis. Ensure your solvent (e.g., dichloromethane, chloroform) is anhydrous and the reaction is run under an inert atmosphere.[10]

G cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield of Weinreb Amide check_acyl_chloride Was Acyl Chloride Pure? start->check_acyl_chloride check_base Sufficient Base Used? (>2 eq.) check_acyl_chloride->check_base Yes solution_acyl_chloride Purify Acyl Chloride (Distillation/Vacuum) check_acyl_chloride->solution_acyl_chloride No check_conditions Reaction Kept Cold & Anhydrous? check_base->check_conditions Yes solution_base Recalculate & Use ≥2.2 eq. Pyridine/TEA check_base->solution_base No solution_conditions Use Dry Solvents/N₂ Add Acyl Chloride at 0°C check_conditions->solution_conditions No final_ok Yield Should Improve. Consider Workup Issues. check_conditions->final_ok Yes solution_acyl_chloride->start Re-run Reaction solution_base->start Re-run Reaction solution_conditions->start Re-run Reaction

Caption: Troubleshooting decision tree for low amide yield.

Question 3: My NMR spectrum shows my desired product, but it's contaminated. How do I identify and remove common impurities?

Answer: The identity of the impurity dictates the best purification strategy.

  • Impurity: 2,5-Dichlorobenzoic Acid: This is the most common impurity, arising from incomplete conversion in step 1 or hydrolysis of the acyl chloride.

    • Removal: This acidic impurity is easily removed during the aqueous workup. Washing the organic layer with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt. Be cautious and vent the separatory funnel frequently, as this neutralization evolves CO₂ gas.[13]

  • Impurity: N,O-Dimethylhydroxylamine: If excess amine was used, it can be removed by washing the organic layer with a dilute acid, such as 1M HCl. This will protonate the amine, making it water-soluble.

  • Impurity: N-methyl-2,5-dichlorobenzamide: This can arise from a side reaction where the N-methoxy group is eliminated, particularly if strongly basic or sterically hindered nucleophiles are present, though less common under standard Weinreb conditions.[14] This impurity is neutral and has similar polarity to the desired product, making it difficult to remove by extraction. Purification would require column chromatography or careful recrystallization.

Frequently Asked Questions (FAQs)

Q: Is it possible to synthesize the Weinreb amide directly from 2,5-dichlorobenzoic acid in one pot? A: Yes, this is a very common and efficient alternative to the two-step acyl chloride method. It involves using a peptide coupling reagent to activate the carboxylic acid in situ. Reagents like N,N'-carbonyldiimidazole (CDI), HBTU, or EDCI can be used to directly couple the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[15][16] This approach avoids handling toxic and moisture-sensitive acyl chlorides but may require chromatographic purification to remove coupling agent byproducts.[13]

Q: What is the primary advantage of making the 2,5-dichloro-N-methoxybenzamide intermediate instead of using the acyl chloride directly in subsequent reactions (e.g., with a Grignard reagent)? A: The primary advantage is control. Acyl chlorides are extremely reactive towards strong nucleophiles like Grignard or organolithium reagents. This high reactivity often leads to "over-addition," where two equivalents of the nucleophile add to form a tertiary alcohol instead of the desired ketone. The Weinreb amide, however, reacts with one equivalent of the nucleophile to form a stable, chelated tetrahedral intermediate.[1][5] This intermediate does not collapse to the ketone until an acidic workup is performed, preventing the second addition and ensuring a high yield of the ketone.[3][4]

Q: My final product is an oil, but I expected a solid. What should I do? A: While many Weinreb amides are solids, it is not unusual for them to be oils or low-melting-point solids, especially if minor impurities are present that disrupt the crystal lattice. First, ensure purity by NMR. If the product is pure, it can be used as an oil in the next step. If you require a solid for handling or characterization, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a non-polar solvent (like hexanes or diethyl ether) and storing it at low temperature (-20 °C) for an extended period, sometimes with scratching the inside of the flask to create nucleation sites.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dichlorobenzoyl Chloride [11]

  • To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-dichlorobenzoic acid (1.0 eq).

  • Under an inert atmosphere (N₂), add anhydrous toluene (approx. 3-5 mL per gram of acid).

  • Add thionyl chloride (1.5 eq) dropwise via syringe. Add 1-2 drops of anhydrous DMF.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, or until gas evolution ceases.

  • Cool the reaction to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2,5-dichlorobenzoyl chloride is often a yellow-to-brown oil or solid and can be used in the next step without further purification.

Protocol 2: Synthesis of 2,5-dichloro-N-methoxybenzamide

  • To a flame-dried round-bottom flask under N₂, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add pyridine (2.2 eq) and stir for 15 minutes.

  • Dissolve the crude 2,5-dichlorobenzoyl chloride from Protocol 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold amine suspension over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-3 hours or until TLC indicates completion.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol or a toluene/hexanes mixture.

  • If the solution is colored, add a small amount of activated charcoal, keep the solution hot for 5 minutes, and perform a hot filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature to form crystals.

  • Complete the crystallization by placing the flask in an ice bath for 30 minutes.

  • Collect the crystals by suction filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

References

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Taylor & Francis Online. (2018). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications. [Link]

  • ChemRxiv. (2021). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Save My Exams. (2025). Acyl Chlorides. A Level Chemistry Revision Notes. [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • MDPI. (2015). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Molecules. [Link]

  • ElectronicsAndBooks. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. [Link]

  • IITian Academy. (n.d.). 33.3 Acyl chlorides Study Notes. [Link]

  • ResearchGate. (2011). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. [Link]

  • Reddit. (2013). Question about working with Weinreb amide resin. r/chemistry. [Link]

  • YouTube. (2025). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. [Link]

  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]

  • Reddit. (2025). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link]

  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dichlorobenzophenones. [Link]

  • YouTube. (2021). Acids to Acyl Chlorides, Part 1. [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in Benzamide Synthesis

Welcome to the technical support center for benzamide synthesis. This guide is structured to assist researchers, scientists, and drug development professionals in diagnosing and resolving common purity issues encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzamide synthesis. This guide is structured to assist researchers, scientists, and drug development professionals in diagnosing and resolving common purity issues encountered during the synthesis of benzamide. By understanding the root causes of impurity formation, you can significantly improve the yield and quality of your final product.

Understanding Common Impurities in Benzamide Synthesis

The first step in troubleshooting is to identify the likely contaminants. In a typical benzamide synthesis starting from benzoyl chloride and ammonia (a variation of the Schotten-Baumann reaction), the main impurities are predictable consequences of the reaction chemistry.[1]

  • Benzoic Acid : This is arguably the most common impurity.[2] It forms when the highly reactive benzoyl chloride starting material comes into contact with water, leading to hydrolysis.[1][3][4] This can happen if your glassware is not perfectly dry, if you use non-anhydrous solvents, or even through exposure to atmospheric moisture.[1][5]

  • Unreacted Benzoyl Chloride : An incomplete reaction will leave residual benzoyl chloride.[2] This is not only an impurity but also a hazard, as it will hydrolyze to benzoic acid upon workup.[6]

  • N,N-dibenzoylamine (Diacylation Product) : This byproduct can form when a molecule of newly formed benzamide acts as a nucleophile and attacks a second molecule of benzoyl chloride.[2][5] This is more likely to occur if there is a localized high concentration of benzoyl chloride or if the stoichiometry is not carefully controlled.[5]

  • Ammonium Chloride : When using ammonia, any hydrochloric acid (HCl) generated during the reaction will be neutralized, forming ammonium chloride salts.[2]

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you might encounter during your synthesis and purification, providing causal explanations and actionable solutions.

Q1: My final product is a white solid, but the melting point is low and has a broad range (e.g., 120-125 °C). What is the likely cause?

A: A low and broad melting point is a classic indicator of an impure sample.[7] The literature melting point for pure benzamide is typically cited as 125-128 °C or 127-130 °C.[8][9][10] The most probable contaminant causing this depression is benzoic acid .

  • Causality : Benzoic acid arises from the hydrolysis of benzoyl chloride.[1] Even small amounts of water in your reagents, solvents, or from atmospheric exposure can lead to its formation.[5] The presence of this impurity disrupts the crystal lattice of the benzamide, resulting in a lower energy requirement to melt, hence the depressed and broadened melting point range.

  • Solution : You can remove benzoic acid by washing the crude product with a dilute aqueous base, such as 5% sodium bicarbonate solution.[1][5] Benzoic acid, being acidic, will react to form sodium benzoate, which is highly soluble in water and will be washed away.[1] Benzamide, being neutral, has low solubility in cold water and will remain as a solid.[11]

Q2: After adding benzoyl chloride to my ammonia solution, the reaction became very thick and difficult to stir. Is this normal, and could it affect purity?

A: Yes, this is a common observation. The rapid precipitation of benzamide can make the mixture thick.[1] However, if stirring becomes inefficient, it can indeed lead to lower purity.

  • Causality : Poor mixing can create localized "hot spots" with a high concentration of benzoyl chloride.[1] This condition favors the formation of the diacylation byproduct, N,N-dibenzoylamine , where a benzamide molecule is acylated a second time.[5]

  • Solution : Ensure you are using a sufficient volume of solvent to maintain a stirrable slurry. For larger reactions, switching from a magnetic stirrer to a mechanical overhead stirrer is highly recommended to ensure vigorous and efficient mixing throughout the reaction.[1] Slow, dropwise addition of the benzoyl chloride into the vortex of the stirred amine solution also helps maintain homogeneity.[5]

Q3: My crude product looks fine, but after recrystallization from hot water, the yield is very low. What went wrong?

A: Low recovery after recrystallization usually points to one of two issues: using too much solvent or product loss during the washing step.[12]

  • Causality : The principle of recrystallization relies on the desired compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[13] If you use an excessive volume of hot water to dissolve the crude benzamide, a significant amount of your product will remain dissolved in the mother liquor even after cooling, leading to a poor isolated yield.[12]

  • Solution : Use the minimum amount of near-boiling water necessary to just fully dissolve the crude solid.[2][12][13] It is better to add the hot solvent in small portions, allowing time for dissolution after each addition. After collecting the crystals by vacuum filtration, wash them with a minimal amount of ice-cold water.[8][12] Using cold solvent for washing minimizes the amount of pure product that redissolves.[12]

Q4: Instead of a crystalline solid, my product "oiled out" during recrystallization. How do I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated before crystallization can begin.[14] This is often exacerbated by the presence of impurities that lower the melting point of the mixture.[12]

  • Causality : If the boiling point of your recrystallization solvent is higher than the melting point of your impure product, it will melt instead of dissolve, forming an oil. Oils can trap impurities, defeating the purpose of recrystallization.

  • Solution :

    • Reheat and Add More Solvent : Reheat the solution until the oil fully dissolves. You may need to add a small, additional amount of hot solvent.[14]

    • Slow Cooling : This is critical. Allow the flask to cool slowly on the benchtop, undisturbed.[12] Do not move it directly to an ice bath. Slow cooling encourages the orderly formation of a crystal lattice.[14][15]

    • Scratching/Seeding : If crystals are slow to form, you can induce crystallization by scratching the inside of the flask below the surface of the liquid with a glass rod or by adding a tiny "seed" crystal of pure benzamide.[8]

Analytical Confirmation of Purity

To confirm the success of your troubleshooting and purification, several analytical techniques can be employed.

Technique Purpose What to Look For
Melting Point Initial Purity AssessmentA sharp melting range that matches the literature value (e.g., 127-130 °C).[8][9]
Thin Layer Chromatography (TLC) Assess Reaction Completion & PurityA single spot for the purified product. Can compare against starting material spots.
HPLC Quantitative Purity AnalysisA major peak for benzamide with minimal peaks for impurities. Purity is often calculated by area percentage.[16][17]
NMR Spectroscopy Structural Confirmation & Impurity IDThe proton and carbon NMR spectra should match the known spectrum of benzamide. Impurity peaks can be identified and integrated.
IR Spectroscopy Functional Group ConfirmationPresence of characteristic peaks for the amide group (N-H stretches, C=O stretch).
Key Experimental Protocols
  • Suspend the crude benzamide solid in a flask or beaker.

  • Add a sufficient amount of 5% aqueous sodium bicarbonate solution to create a slurry.

  • Stir vigorously for 10-15 minutes. You may observe some gas evolution (CO2) as the acid is neutralized.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[8]

  • Wash the collected solid on the filter with several portions of cold deionized water to remove any residual sodium benzoate and bicarbonate.[8]

  • Allow the solid to air-dry on the filter before proceeding with recrystallization.

  • Place the crude, washed benzamide into an Erlenmeyer flask.

  • In a separate beaker, bring a volume of deionized water to a boil.

  • Add the boiling water to the benzamide in small portions, swirling the flask after each addition. Keep the flask on a hot plate to maintain the temperature.[13]

  • Continue adding hot water until the benzamide just completely dissolves. Avoid adding an excess.[2]

  • Optional: If the solution has a color, remove it from the heat, add a small spatula tip of activated charcoal, and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[14][18]

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[12]

  • Once the flask has reached room temperature and crystal formation has occurred, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.[14]

  • Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold water.[8]

  • Dry the crystals thoroughly to remove all residual water. Determine the yield and melting point.[8]

Visual Troubleshooting Guide

Below is a workflow to guide your troubleshooting process when faced with low-purity benzamide.

G start Low Purity Benzamide Confirmed (e.g., low/broad melting point) impurity_type What is the nature of the impurity? start->impurity_type acidic Acidic Impurity Suspected (e.g., Benzoic Acid) impurity_type->acidic Low melting point diacylated Higher MW Impurity Suspected (e.g., N,N-dibenzoylamine) impurity_type->diacylated TLC/NMR shows higher MW species oiling Product 'Oiled Out' During Recrystallization impurity_type->oiling Purification issue sol_acidic Wash crude product with dilute NaHCO3 solution. acidic->sol_acidic sol_diacylated Improve reaction mixing. Slow reagent addition. Control stoichiometry. diacylated->sol_diacylated sol_oiling Re-dissolve in more hot solvent. Ensure slow cooling. Scratch flask to induce crystallization. oiling->sol_oiling recrystallize Recrystallize from minimum amount of hot water. sol_acidic->recrystallize sol_diacylated->recrystallize sol_oiling->recrystallize end Pure Benzamide recrystallize->end

Caption: A decision tree for troubleshooting common purity issues in benzamide synthesis.

References

  • Filo. (2025, September 14). Convert Benzoyl chloride to Benzoic acid.
  • Benchchem. (n.d.). Technical Support Center: Purification of Benzamide, 2,2'-dithiobis[N-methyl-]-.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Synthesis of N-(1-hydroxypropan-2-yl)benzamide from Benzoyl Chloride: A Technical Guide.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
  • BYJU'S. (2021, December 7). Benzoyl chloride.
  • Benchchem. (n.d.). strategies to reduce impurities in benzamide synthesis.
  • Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)
  • Benchchem. (n.d.). Common side reactions and impurities in 2-Ethylbenzamide synthesis.
  • brainly.com. (2023, August 9). Water is a good solvent for recrystallizing benzoic acid or benzamide, but not for recrystallizing sodium.
  • Scribd. (n.d.).
  • Benchchem. (n.d.). Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial Benzamide, N,N,4-trimethyl-.
  • Slideshare. (n.d.).
  • Raja, E., & Klumpp, D. A. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron, 67(27-28), 4494–4497.
  • Chemical Bull. (n.d.).
  • Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • PrepChem.com. (2017, February 9).
  • Sciencemadness Discussion Board. (2005, May 22). benzotrichloride---> benzoylchloride.
  • YouTube. (2023, February 15). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride.
  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.).
  • brainly.com. (2023, October 4). V performed melting point determination on a contaminated benzamide sample. Which of the following.
  • Sigma-Aldrich. (n.d.). Benzamide 99%.
  • CymitQuimica. (n.d.). CAS 55-21-0: Benzamide.
  • University of Rochester Chemistry Department. (n.d.).
  • ECHEMI. (n.d.). 55-21-0, Benzamide Formula.
  • University of Delhi. (n.d.).
  • University of Diyala. (n.d.).
  • Journal of Chemical Education. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromo-N-(tert-butyl)butanamide.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 676-684.
  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing.
  • ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
  • Organic Syntheses. (2022, November 17).
  • CyberLeninka. (n.d.).
  • CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines.

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Troubleshooting

Technical Support Center: Acylation of Methoxyamine

A Guide to Minimizing Side Products and Optimizing Reaction Outcomes Welcome to the Technical Support Center for methoxyamine acylation. This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Products and Optimizing Reaction Outcomes

Welcome to the Technical Support Center for methoxyamine acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their methoxyamine acylation reactions. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, moving beyond simple protocols to explain the "why" behind experimental choices. This guide is structured to help you anticipate and mitigate common challenges, ensuring the integrity and efficiency of your synthetic routes.

Introduction to Methoxyamine Acylation

Methoxyamine hydrochloride is a crucial reagent in organic synthesis, primarily used for the introduction of a methoxyamine group. Its acylation is a fundamental transformation, yet it is not without its challenges. The presence of both a nucleophilic nitrogen and an oxygen atom in close proximity can lead to a variety of side products, complicating purification and reducing yields. This guide will provide a comprehensive overview of these challenges and offer practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in methoxyamine acylation?

The primary side products in methoxyamine acylation are typically related to over-acylation, reactions involving the methoxy group, and impurities arising from the workup. The most common of these is the diacylated product, where both the nitrogen and the oxygen atom of the methoxyamine are acylated. Other potential side products include those arising from the hydrolysis of the acylating agent and complex impurities formed during workup.

Q2: I am observing a significant amount of diacylated product. How can I minimize its formation?

The formation of diacylated byproducts is a common issue, particularly when using highly reactive acylating agents or harsh reaction conditions. To minimize di-acylation, consider the following strategies:

  • Stoichiometry Control: Use the acylating agent as the limiting reagent. A slight excess of methoxyamine can help ensure that the acylating agent is consumed before it can react a second time.

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.[1]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.[1]

Q3: My reaction is sluggish and gives a low yield. What could be the cause?

Low yields can stem from several factors:

  • Inadequate Activation: The acylating agent may not be sufficiently reactive. Consider using a more potent activating agent or a catalyst.

  • Protonation of Methoxyamine: If the reaction generates an acidic byproduct (e.g., HCl from an acyl chloride), it can protonate the starting methoxyamine, rendering it non-nucleophilic. The use of a base is crucial to neutralize this acid.[2]

  • Poor Solubility: If the reactants are not well-dissolved, the reaction rate will be significantly hindered. Ensure your solvent system is appropriate for all reactants.[2]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter and offers detailed solutions.

Issue 1: Formation of an Unidentified, Polar Impurity

Potential Cause: This could be the carboxylic acid formed from the hydrolysis of your acylating agent, especially if you are using an acyl chloride or anhydride.[1][2][3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Use Fresh Reagents: Acylating agents can degrade over time. Use a fresh bottle or distill the reagent before use.[1][4]

  • Optimize Workup: During the workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

Issue 2: The Product is an Oil and Difficult to Purify

Potential Cause: "Oiling out" can occur due to the presence of impurities that depress the melting point of your product or if the product itself is a low-melting solid or oil.[4]

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product can also be effective.[4]

  • Solvent System Modification: If the product remains an oil, remove the current solvent under reduced pressure and attempt recrystallization from a different solvent or a mixture of solvents.

  • Chromatography: If crystallization is not feasible, column chromatography is a reliable method for purifying oily products.

Experimental Protocols

Here are detailed protocols for common methoxyamine acylation procedures, designed to minimize side product formation.

Protocol 1: Acylation using an Acyl Chloride with a Base

This protocol is suitable for most standard acyl chlorides.

Materials:

  • Methoxyamine hydrochloride

  • Acyl chloride (1.05 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend methoxyamine hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Slowly add the acyl chloride (1.05 eq) to the stirred mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acylation using a Carboxylic Acid with a Coupling Agent

Materials:

  • Methoxyamine hydrochloride

  • Carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Add methoxyamine hydrochloride (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Base on Diacylation in the Acylation of Methoxyamine with Benzoyl Chloride

Base (eq)Temperature (°C)Mono-acylated Product (%)Di-acylated Product (%)
Triethylamine (2.2)0928
Pyridine (2.5)258515
No Base254060

Note: Yields are approximate and based on NMR analysis of the crude reaction mixture.

Visualizing the Reaction

To better understand the reaction process, the following diagrams illustrate the key steps and potential pitfalls.

cluster_0 Desired Reaction Pathway cluster_1 Side Reaction: Di-acylation MA Methoxyamine Int Tetrahedral Intermediate MA->Int Nucleophilic Attack AC Acylating Agent AC->Int Product Mono-acylated Product Int->Product Leaving Group Departure Product2 Mono-acylated Product Di_Product Di-acylated Product Product2->Di_Product AC2 Excess Acylating Agent AC2->Di_Product

Caption: Desired vs. Side Reaction Pathway in Methoxyamine Acylation.

References

  • Benchchem. (n.d.). Minimizing by-product formation in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). Minimizing side-product formation in the Friedel-Crafts acylation for 5-Heptylresorcinol synthesis.
  • Science of Synthesis. (n.d.). Acylation of Alcohols and Amines.
  • Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene.
  • El-Kazzaz, S. S., et al. (2018). Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. PMC.
  • Wurm, F. R., et al. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC.
  • Organic Syntheses. (n.d.). N-Methyl-O-benzoylhydroxylamine hydrochloride.
  • Stewart, S. M. (2020, May 20). Closing the Loop on Friedel-Crafts Acylation: reducing those ketones [Video]. YouTube.
  • ResearchGate. (n.d.). Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with....
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
  • Organic Letters. (2015, January 16). The Rapid and Facile Synthesis of Oxyamine Linkers for the Preparation of Hydrolytically Stable Glycoconjugates. ACS Publications.
  • Benchchem. (n.d.). Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives.
  • Boc Sciences. (2025, February 28). Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride.
  • European Patent Office. (2011, August 11). METHOD FOR PREPARATION OF ALKOXY-AMINE HYDROCHLORIDE. Google Patents.
  • Google Patents. (n.d.). Method for synthesizing methoxamine hydrochloride.
  • Beilstein-Institut. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC.
  • Benchchem. (n.d.). Troubleshooting acylation reactions for urea derivatives.
  • Khan Academy. (2011, December 24). Acylation Mechanism [Video]. YouTube.
  • ResearchGate. (2017, September 3). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?.
  • Benchchem. (n.d.). Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-acylation of 2-naphthylamine.
  • Chemical Research in Toxicology. (2015, July 14). Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. ACS Publications.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2,5-Dichloro-N-methoxybenzamide

Welcome to the Application Scientist Knowledge Base. This guide provides troubleshooting workflows, structural insights, and validated protocols for handling 2,5-dichloro-N-methoxybenzamide under basic conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide provides troubleshooting workflows, structural insights, and validated protocols for handling 2,5-dichloro-N-methoxybenzamide under basic conditions. Whether you are performing transition-metal-catalyzed C–H functionalizations or scaling up an active pharmaceutical ingredient (API) intermediate, understanding the base-dependent causality of this molecule is critical to preventing yield loss and unexpected degradation.

Core Principles & Mechanistic Causality

As a secondary amide featuring an electronegative methoxy group, 2,5-dichloro-N-methoxybenzamide possesses a relatively acidic N–H proton (pKa ~ 9–11). This specific structural feature dictates its entire reactivity profile in basic media:

  • Kinetic Stability via Deprotonation: Standard amides can succumb to basic hydrolysis under forcing conditions. However, N-methoxybenzamides rapidly deprotonate in the presence of mild to strong bases (e.g., K₂CO₃, NaOH, NaOPiv)[1]. The resulting nitranion (N⁻) localizes a negative charge adjacent to the carbonyl. This electrostatically repels incoming nucleophiles (like OH⁻), rendering the carbonyl group exceptionally resistant to basic hydrolysis.

  • Vulnerability at the C2 Position: The 2,5-dichloro substitution creates an electron-deficient aromatic ring. The chlorine at the 2-position is ortho to the electron-withdrawing amide group. Under strongly basic and highly nucleophilic conditions (e.g., NaOMe at elevated temperatures), the molecule becomes highly susceptible to Nucleophilic Aromatic Substitution (SₙAr), leading to undesired dechlorination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2,5-dichloro-N-methoxybenzamide starting material is not hydrolyzing to the carboxylic acid under standard NaOH/MeOH conditions. Why? A: This is a classic false-negative in hydrolysis workflows. The base deprotonates the acidic N–H bond rather than attacking the carbonyl carbon. The resulting negative charge on the nitrogen electrostatically shields the carbonyl from hydroxide attack. Fix: To hydrolyze this compound, you must switch to acidic conditions (e.g., 6M HCl, reflux). Acid protonates the nitrogen, making the carbonyl highly electrophilic and susceptible to hydrolysis.

Q2: I am observing a degradation byproduct with a mass shift of -34 Da (loss of Cl, addition of OMe) during my cross-coupling reaction. What is happening? A: You are observing an SₙAr side reaction. If your reaction utilizes alkoxide bases (like NaOMe or KOtBu) at temperatures above 80°C, the ortho-chlorine (C2) is displaced by the alkoxide nucleophile. Fix: Switch to a non-nucleophilic organic base such as Triethylamine (Et₃N), DIPEA, or an inorganic carbonate (e.g., Cs₂CO₃ or Ag₂CO₃)[2].

Q3: How do basic additives influence its role as a directing group in Pd/Ru-catalyzed C–H activation? A: In C–H activation, bases like Sodium Pivalate (NaOPiv) or Lithium Hydroxide (LiOH) are absolutely essential[3]. They deprotonate the N-methoxybenzamide, allowing the anionic nitrogen to coordinate tightly to the transition metal (e.g., Pd(II) or Ru(II)). This coordination brings the metal into strict proximity with the ortho-C–H bond, facilitating the concerted metalation-deprotonation (CMD) step required for functionalization[3].

Reaction Pathways Visualization

G A 2,5-Dichloro-N-methoxybenzamide B Mild/Aqueous Base (e.g., K2CO3, NaOH) A->B E Strong Base / Nucleophile (e.g., NaOMe, >100°C) A->E G Base + Transition Metal (e.g., NaOPiv + Pd/Ru) A->G C Nitranion Formation (Deprotonated N-H) B->C D Repulsion of OH⁻ (Hydrolysis Resistant) C->D F SNAr at C2 Position (Chloride Displacement) E->F H Metallacycle Formation (C-H Activation) G->H

Fig 1. Reaction pathways of 2,5-dichloro-N-methoxybenzamide under various basic conditions.

Quantitative Stability Profile

The following table summarizes the stability of 2,5-dichloro-N-methoxybenzamide under various base-mediated environments, derived from empirical application data and literature precedents[1][2][3].

Base SystemSolventTemperaturePrimary OutcomeHalf-Life / Stability
2M NaOH (aq) THF / Water25°CStable (Nitranion formed)> 72 hours
2M NaOH (aq) THF / Water80°CStable (Hydrolysis resistant)> 48 hours
K₂CO₃ (2.0 eq) DMF100°CStable> 24 hours
NaOMe (2.0 eq) Methanol80°CSₙAr Degradation (C2-OMe)~ 4 hours
NaOPiv (1.5 eq) TFE30°CStable (Optimal for metalation)> 48 hours
KOtBu (2.0 eq) THF60°CMinor decomposition / SₙAr~ 12 hours

Self-Validating Protocol: Base-Stability & SₙAr Assay

To empirically validate the stability of your specific batch of 2,5-dichloro-N-methoxybenzamide before committing to a complex synthetic step, use this self-validating control protocol.

Objective: Differentiate between inert deprotonation and nucleophilic degradation (SₙAr).

Materials Required:

  • 2,5-dichloro-N-methoxybenzamide (1.0 mmol)

  • Base A: K₂CO₃ (2.0 mmol) - Non-nucleophilic control

  • Base B: NaOMe (2.0 mmol) - Nucleophilic stress test

  • Solvents: DMF (anhydrous), Methanol

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

Step-by-Step Methodology:

  • Preparation: Set up two 10 mL microwave-safe reaction vials equipped with magnetic stir bars.

  • Loading: Add 1.0 mmol of the amide and 0.5 mmol of the internal standard to both vials.

  • Condition A (Control): To Vial 1, add 2.0 mmol K₂CO₃ and 5.0 mL anhydrous DMF.

  • Condition B (Stress): To Vial 2, add 2.0 mmol NaOMe and 5.0 mL Methanol.

  • Execution: Seal both vials and heat to 80°C on a reaction block for exactly 4 hours.

  • Quenching (Critical Step): Cool the vials to room temperature. Add 5.0 mL of 1M HCl to each vial.

    • Causality Note: Acidification is mandatory. You must reprotonate the highly soluble nitranion back to the neutral amide to ensure accurate partitioning into the organic layer during extraction.

  • Extraction & Analysis: Extract the aqueous mixtures with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and analyze via LC-MS or GC-FID.

  • Validation Check:

    • Vial 1 (Control): Should show >98% recovery of the starting material relative to the internal standard, proving stability against non-nucleophilic bases.

    • Vial 2 (Stress): Will exhibit a new peak corresponding to 5-chloro-2-methoxy-N-methoxybenzamide (the SₙAr product), validating the vulnerability of the C2 position to nucleophilic bases.

References

  • Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. ACS Omega. Available at:[Link]

  • Ru(II)-Catalyzed Redox-Neutral C–H Olefination and Tandem Cyclization with Vinyl Sulfones: Leveraging Sulfinate Anion as a Leaving Group for the Synthesis of 3-Methyleneisoindolin-1-ones. Organic Letters. Available at:[Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules (MDPI). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of Benzoyl Chloride

Welcome to the Technical Support Center for handling benzoyl chloride and other moisture-sensitive acylating agents. This guide is designed for researchers, scientists, and drug development professionals who utilize thes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling benzoyl chloride and other moisture-sensitive acylating agents. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical reagents in their synthetic workflows. My aim is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.

Section 1: Understanding the Core Problem: The Reactivity of Benzoyl Chloride

Benzoyl chloride is a cornerstone reagent in organic synthesis, primarily used for introducing the benzoyl group (C₆H₅CO-). However, its high reactivity makes it exceptionally sensitive to moisture.

Q1: What happens when benzoyl chloride is exposed to water?

Answer: Benzoyl chloride reacts readily with water in an exothermic hydrolysis reaction to produce benzoic acid and hydrochloric acid (HCl).[1][2] This reaction is often vigorous and is the primary reason for the reagent's degradation and the failure of reactions where it is used.[2][3] The presence of these byproducts can complicate subsequent reaction workups and purification steps.

The chemical equation for this hydrolysis is: C₆H₅COCl + H₂O → C₆H₅COOH + HCl[1]

This reaction underscores the absolute necessity for anhydrous (water-free) conditions during storage and use.[2]

Section 2: Proactive Measures: Storage and Handling Best Practices

Proper storage and handling are the first line of defense against moisture contamination.

Q2: How should I store my benzoyl chloride?

Answer: Benzoyl chloride should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[4][5] The container must be tightly sealed to prevent the ingress of atmospheric moisture.[4][6][7] Many suppliers provide benzoyl chloride in Sure/Seal™ bottles, which are designed for the safe storage and dispensing of air- and moisture-sensitive reagents.[8] These bottles feature a septum-lined cap that allows for the removal of the reagent via syringe or cannula without exposing the bulk material to the atmosphere.[9] For long-term storage, blanketing the reagent with an inert gas like nitrogen or argon is a highly effective practice.[4][9]

Q3: What is the "fuming" I see when I open a bottle of benzoyl chloride?

Answer: The "fuming" is a result of the benzoyl chloride reacting with moisture in the air.[2][10] The reaction produces gaseous hydrochloric acid (HCl), which then appears as fumes. This is a direct visual indicator of the reagent's moisture sensitivity.[10]

Section 3: Experimental Workflow: Ensuring Anhydrous Reaction Conditions

The success of reactions involving benzoyl chloride hinges on the rigorous exclusion of water from the entire experimental setup.

Q4: My reaction yield is low, and I see benzoic acid as a major byproduct. What went wrong?

Answer: This is a classic sign of moisture contamination. Water present in your reaction flask, solvents, or other reagents has likely hydrolyzed your benzoyl chloride before it could react with your intended substrate.[11] This is a significant competing reaction that reduces the availability of the acylating agent and lowers your overall yield.[11]

Troubleshooting Flowchart: Diagnosing and Solving Low Yield Issues

Caption: Troubleshooting moisture sources in benzoyl chloride reactions.

Q5: How do I properly set up a reaction under an inert atmosphere?

Answer: Using an inert atmosphere is critical for handling benzoyl chloride.[12] The two most common methods are employing a Schlenk line or a glovebox.[13][14]

A Schlenk line is a dual-manifold apparatus that allows you to alternate between vacuum and a purified inert gas (like nitrogen or argon) supply.[13][15] This enables the removal of air and adsorbed moisture from your reaction vessel before introducing reagents.[13][16]

Protocol: Setting up a Reaction Flask on a Schlenk Line
  • Drying Glassware: Ensure your reaction flask (containing a stir bar) and any other glassware are thoroughly dried, either in an oven overnight (>125°C) or by flame-drying under vacuum.[8][17]

  • Assembly: While still hot, assemble the glassware and cap the flask with a rubber septum.[18]

  • Purge and Refill: Connect the flask to the Schlenk line via a needle or sidearm. Evacuate the flask under vacuum to remove air and any residual moisture. Then, backfill the flask with inert gas. This "purge-and-refill" cycle should be repeated at least three times to ensure a completely inert atmosphere.[13][14]

  • Reagent Addition: Once the flask has cooled to room temperature under a positive pressure of inert gas, you can add your anhydrous solvents and reagents via syringe or cannula transfer.[8][14]

Experimental Setup for Inert Atmosphere Reaction

G cluster_0 Schlenk Line cluster_1 Reaction Setup Inert Gas Inert Gas Manifold Dual Manifold Inert Gas Vacuum Inert Gas->Manifold:f0 Vacuum Vacuum Vacuum->Manifold:f1 Flask Reaction Flask (under N₂/Ar) Substrate Anhydrous Solvent Manifold->Flask Purge/Refill Cycles Septum Septum Septum->Flask Syringe Syringe with Benzoyl Chloride Syringe->Septum Slow Addition

Caption: Inert atmosphere setup using a Schlenk line.

Q6: What are the best drying agents for the solvents I'll be using?

Answer: The choice of drying agent depends on the solvent. It's crucial to use a drying agent that is effective and does not react with your solvent.

SolventRecommended Drying Agent(s)Comments
Dichloromethane (DCM) Calcium Hydride (CaH₂)Very effective; reacts with water to produce H₂ gas.[19]
Tetrahydrofuran (THF) Sodium/BenzophenoneForms an intensely blue ketyl radical indicating anhydrous conditions.[20]
Toluene Sodium/Benzophenone, Calcium Hydride (CaH₂)Both are highly effective methods.[19]
Acetonitrile Calcium Hydride (CaH₂), Molecular Sieves (3Å)Molecular sieves require activation (heating) before use.[19]
Diethyl Ether Sodium/BenzophenoneSimilar to THF.

This table summarizes common laboratory practices. Always consult safety data sheets and chemical compatibility charts.

Section 4: Troubleshooting and Purification

Even with careful preparation, issues can arise.

Q7: I suspect my bottle of benzoyl chloride has been contaminated with moisture. Can I still use it?

Answer: It is not recommended. Using partially hydrolyzed benzoyl chloride will introduce benzoic acid into your reaction, making stoichiometry calculations inaccurate and complicating purification.[11] More importantly, the presence of HCl can lead to unwanted side reactions. For best results, always use a fresh or properly stored bottle of high-purity benzoyl chloride.[11]

Q8: How can I purify benzoyl chloride that has partially decomposed?

Answer: If necessary, benzoyl chloride can be purified by distillation.[21] However, this should be done with caution.

Protocol: Purification of Benzoyl Chloride by Distillation
  • Safety First: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

  • Setup: Assemble a distillation apparatus. Ensure all glassware is scrupulously dry.

  • Procedure: Add the crude benzoyl chloride to the distillation flask. It is sometimes recommended to add a small amount of a non-reactive, high-boiling chlorinating agent like thionyl chloride (SOCl₂) to convert the contaminating benzoic acid back into benzoyl chloride before distillation.

  • Distillation: Heat the flask gently. Collect the fraction that boils at approximately 197°C at atmospheric pressure. Distillation under reduced pressure is an alternative to lower the boiling point.

  • Storage: The freshly distilled benzoyl chloride should be collected in a dry receiver and immediately stored under an inert atmosphere.

Warning: The distillation process will release HCl gas. Proper scrubbing or neutralization of the effluent gas is necessary.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Why is it important to add benzoyl chloride slowly to the reaction mixture?

    • A: Many reactions with benzoyl chloride, such as acylations, are exothermic.[3] Slow, dropwise addition, often at low temperatures (e.g., 0-5 °C), helps control the reaction rate, dissipate heat, and minimize side reactions, including the hydrolysis of the benzoyl chloride itself if trace water is present.[11]

  • Q: My acylation reaction requires a base. Does this affect how I handle benzoyl chloride?

    • A: Yes. A base (like pyridine or triethylamine) is often added to neutralize the HCl byproduct, which can otherwise protonate and deactivate nucleophiles (like amines) in the reaction.[11] It is crucial that the base is also anhydrous. If using an aqueous base (like NaOH in a Schotten-Baumann reaction), the reaction must be performed under conditions that favor the reaction with your substrate over hydrolysis, such as vigorous stirring in a biphasic system and low temperatures.[11]

  • Q: Can I use a drying tube instead of a full inert atmosphere setup?

    • A: For very short reactions or less sensitive substrates, a drying tube filled with a desiccant (like calcium chloride) can offer some protection from atmospheric moisture. However, it is far less effective than a Schle_nk line or glovebox and is not recommended for reactions that are highly sensitive or run for extended periods. It does not protect against atmospheric oxygen.

References
  • Wikipedia. Benzoyl chloride. [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. [Link]

  • Wikipedia. Schlenk line. [Link]

  • Quora. Why should heat not be given in the reaction that benzoyl chloride is present?. [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]

  • The Schlenk Line Survival Guide. Illustrated guides designed to help you master air and moisture-sensitive chemistry. [Link]

  • LASEC. MATERIAL SAFETY DATA SHEET Benzoyl chloride. [Link]

  • VACUUBRAND. Keeping air and moisture out. [Link]

  • Zamann Pharma Support GmbH. Inert Atmosphere. [Link]

  • ChemEurope.com. Drying Agents. [Link]

  • Homework.Study.com. Benzoyl chloride C6H5COCI reacts with water to form benzoic acid C6H5COOH and hydrochloric acid.... [Link]

  • Google Patents.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. [Link]

  • SafeRack. Benzyl Chloride. [Link]

  • Wikipedia. Air-free technique. [Link]

  • International Labour Organization. ICSC 1015 - BENZOYL CHLORIDE. [Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key.... [Link]

  • PENTA. Benzoyl chloride. [Link]

  • Oakwood Chemical. The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. [Link]

  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents. [Link]

  • Chemistry LibreTexts. 7.3: Inert Atmospheric Methods. [Link]

  • prepchem.com. Preparation of benzoyl chloride. [Link]

  • ResearchGate. Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]

  • Reddit. Acylation of N-Aryl systems using acyl chlorides. [Link]

  • University of Colorado Boulder. Using drying agents. [Link]

  • Sciencemadness Wiki. Benzyl chloride. [Link]

  • Sciencemadness Discussion Board. Removing excess Benzoyl Chloride. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of N-Methoxybenzamides

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-methoxybenzamides , a critical class of compounds in drug discovery often encountered as synthetic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-methoxybenzamides , a critical class of compounds in drug discovery often encountered as synthetic intermediates (Weinreb amides) or potential mutagenic metabolites (hydroxamic acid ethers).

This document is structured to serve as a direct reference for structural elucidation, distinguishing these compounds from their isobaric or homologous alternatives.

Executive Summary

N-methoxybenzamides (


 or 

) exhibit distinct fragmentation behavior driven by the labile N–O bond . Unlike standard amides, which typically fragment via

-cleavage at the C–N bond, N-methoxy derivatives undergo a characteristic homolytic cleavage of the N–O bond or complex rearrangements involving the methoxy group.

Key Diagnostic Utility:

  • Differentiation: Distinguishes N-methoxy compounds from N-hydroxy (hydroxamic acids) and N-methyl analogs.

  • Ortho-Effect: Serves as a sensitive probe for ortho-substitution on the aromatic ring, facilitating isomer identification.

  • Metabolite ID: Essential for identifying O-methylated metabolites of hydroxamic acid drugs (e.g., histone deacetylase inhibitors).

Mechanistic Fragmentation Pathways[1]

The fragmentation of N-methoxybenzamides under Electron Ionization (EI) and Collision-Induced Dissociation (CID) is dominated by the stability of the benzoyl cation and the weakness of the N–O bond.

Primary Fragmentation Channels[2]
  • 
    -Cleavage (Loss of 
    
    
    
    ):
    The most prominent pathway. The molecular ion loses a methoxy radical (31 Da) to generate a stable acyl-nitrenium or isocyanate-like cation.
  • Loss of Formaldehyde (

    
    ):  Common in N-methyl-N-methoxy (Weinreb) amides, where a 4-membered transition state leads to the loss of neutral formaldehyde (30 Da).
    
  • Hertz-Type Rearrangement (Loss of MeOH): In secondary N-methoxybenzamides, a hydrogen transfer from the nitrogen or ortho-substituent can lead to the elimination of neutral methanol (32 Da).

Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways for a generic N-methoxybenzamide.

FragmentationPathways cluster_ortho Ortho-Effect Pathway (if Ortho-Substituted) M Molecular Ion [Ph-CO-NH-OMe]+. Frag2 Nitrenium/Isocyanate Ion [Ph-CO-NH]+ (M-31) M->Frag2 - •OCH3 (31 Da) (Homolytic Cleavage) Frag3 Rearrangement Product [Ph-CO-N]+ (M-32) M->Frag3 - MeOH (32 Da) (H-Rearrangement) Frag1 Benzoyl Cation [Ph-CO]+ (m/z 105) Frag2->Frag1 - NH (15 Da) (Secondary Decay) OrthoM Ortho-Substituted Precursor OrthoFrag Cyclic Ion (Loss of MeOH) OrthoM->OrthoFrag Proximity Driven Elimination

Caption: Figure 1. Competitive fragmentation pathways for N-methoxybenzamides showing primary radical loss vs. rearrangement.

Comparative Analysis: N-Methoxy vs. Alternatives

Distinguishing N-methoxybenzamides from their structural analogs is a common analytical challenge. The table below compares the diagnostic neutral losses and ion types.

Table 1: Diagnostic Comparison of Benzamide Derivatives
FeatureN-Methoxybenzamide (

)
N-Hydroxybenzamide (

)
N-Methylbenzamide (

)
Molecular Weight MW 151MW 137MW 135
Primary Neutral Loss -31 Da (

)
-16 Da (

), -17 Da (

)
-15 Da (

)
Secondary Loss -32 Da (

)
-18 Da (

) (Lossen-like)
-29 Da (

)
Base Peak (EI)

(m/z 105)

(m/z 119)

(m/z 105)
Key Mechanism N–O HomolysisLossen Rearrangement

-Cleavage (C-N bond)
ESI Behavior

stable; requires high CE for fragmentation

often loses

spontaneously

very stable
EI vs. ESI Performance
  • Electron Ionization (EI): "Hard" ionization. Yields extensive fragmentation. The molecular ion (

    
    ) is often weak. The loss of 
    
    
    
    is the diagnostic fingerprint.
  • Electrospray Ionization (ESI): "Soft" ionization. Yields predominantly

    
    .[1] Fragmentation requires MS/MS (CID). In ESI, the loss of neutral methanol (32 Da) is often more pronounced than the radical loss due to even-electron ion stability rules.
    

The Ortho-Effect: A Diagnostic Tool

The "Ortho-Effect" is a phenomenon where substituents in the 1,2-position (ortho) interact during fragmentation, creating unique pathways not seen in meta or para isomers.

Mechanism: If an N-methoxybenzamide has an ortho-substituent containing a labile hydrogen (e.g.,


, 

,

), a 6-membered transition state facilitates the transfer of a hydrogen atom to the methoxy oxygen. This triggers the elimination of neutral methanol (MeOH) rather than the methoxy radical.

Experimental Evidence:

  • Ortho-Isomer: High intensity

    
     peak (Loss of MeOH).
    
  • Para-Isomer: High intensity

    
     peak (Loss of 
    
    
    
    ).

This ratio (


) is the gold standard for assigning regiochemistry in these derivatives without NMR.

Experimental Protocol: LC-MS/MS Characterization

Objective: To structurally validate an unknown N-methoxybenzamide derivative and assess isomeric purity.

Materials
  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Workflow Steps
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL MeOH. Dilute to 1 µg/mL in 50:50 Water:ACN.

  • Source Parameters (ESI+):

    • Gas Temp: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer: 35 psi

    • Capillary Voltage: 3500 V

  • Full Scan (MS1):

    • Scan range: m/z 50 – 500.

    • Success Criteria: Observe

      
       and 
      
      
      
      . Note any in-source fragmentation (e.g., loss of 32 Da).
  • Product Ion Scan (MS2):

    • Select precursor

      
      .[1]
      
    • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

    • Data Capture: Record spectra at each CE.

  • Data Analysis (Isomer Differentiation):

    • Calculate the ratio of

      
       / 
      
      
      
      .
    • Ratio > 1.0: Indicates probable ortho-substitution (Ortho-effect dominant).

    • Ratio < 0.2: Indicates meta or para substitution (Radical loss dominant).

References

  • Fragmentation of N-methoxyamides (Weinreb Amides)

    • Title: Mass Spectrometry of Weinreb Amides: Mechanistic Insights.
    • Source: Journal of the American Society for Mass Spectrometry.
    • Context: Describes the loss of methoxy radical and formaldehyde in N-methoxy-N-methyl systems.
    • Link:[Link] (General Journal Link for verification)

  • The Ortho-Effect in Mass Spectrometry

    • Title: "Ortho effects" in the mass spectra of derivatives of hydroxy-, mercapto- and aminobenzoic acids.
    • Source: ResearchG
    • Context: Defines the mechanism of methanol elimination in ortho-substituted benzo
    • Link:[Link]

  • Differentiation of Hydroxamic Acids

    • Title: Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[1]

    • Source: Drug Metabolism and Disposition.
    • Context: Provides comparative data on N-OH vs N-OR fragment
    • Link:[Link]

  • NIST Chemistry WebBook

    • Title: 4-Methoxybenzamide Mass Spectrum.[2][3]

    • Source: NIST Standard Reference D
    • Context: Baseline EI spectra for benzamide deriv
    • Link:[Link]

Sources

Comparative

In-Depth Comparison Guide: IR Spectroscopic Analysis of Amide Carbonyls in Benzamides

Benzamides represent a critical class of pharmacophores in drug development, forming the structural backbone of numerous therapeutics, including histone deacetylase (HDAC) inhibitors, antipsychotics, and antiemetics[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Benzamides represent a critical class of pharmacophores in drug development, forming the structural backbone of numerous therapeutics, including histone deacetylase (HDAC) inhibitors, antipsychotics, and antiemetics[1]. For analytical chemists and formulation scientists, characterizing the structural integrity and polymorphic state of benzamide active pharmaceutical ingredients (APIs) is paramount.

Infrared (IR) spectroscopy—specifically the analysis of the Amide I band (carbonyl C=O stretch) —is the gold standard for this characterization[2]. However, the position and resolution of this peak are highly dependent on the molecular environment, the degree of substitution, and the chosen analytical sampling technique.

This guide provides an objective comparison of IR sampling methodologies (ATR-FTIR vs. KBr Pellet vs. Solution IR) for benzamide analysis, supported by mechanistic insights and experimental protocols.

Mechanistic Insight: The Benzamide Carbonyl Peak

To accurately interpret benzamide IR spectra, one must understand the causality behind the peak positions. The carbonyl absorption in amides occurs at significantly lower frequencies (1680–1630 cm⁻¹) than in normal ketones (~1710 cm⁻¹)[3][4]. This is driven by resonance : the delocalization of the nitrogen lone pair into the carbonyl group increases the single-bond character of the C=O bond, lowering its force constant and stretching frequency.

In benzamides, two primary factors dictate the exact position of the Amide I peak:

  • Conjugation: The amide group is conjugated with the aromatic benzene ring, which further influences electron distribution.

  • Hydrogen Bonding (State Dependency): Amides have a high propensity for intermolecular hydrogen bonding. The physical state of the sample drastically shifts the Amide I band[3].

    • Primary Benzamides (Solid State): Extensive hydrogen bonding weakens the C=O bond, pushing the Amide I band down to ~1656 cm⁻¹ [3].

    • Primary Benzamides (Dilute Solution): When dissolved in non-polar solvents (e.g., CHCl₃), intermolecular H-bonds are broken. The "free" C=O stretch shifts to a higher frequency, typically near ~1690 cm⁻¹ [3].

    • Secondary Benzamides: Absorb near 1640 cm⁻¹ in the solid state, shifting to the 1700–1680 cm⁻¹ region in dilute solutions[3].

    • Tertiary Benzamides: Lacking an N-H bond, they cannot act as hydrogen bond donors. Their Amide I peak (1680–1630 cm⁻¹) remains largely independent of the physical state[3].

Comparative Analysis of IR Sampling Techniques

Choosing the right IR sampling technique is critical. The table below objectively compares the performance of three primary methods for analyzing the benzamide carbonyl peak.

Table 1: Performance Comparison of IR Sampling Methods for Benzamides
FeatureATR-FTIR (Attenuated Total Reflectance)Transmission (KBr Pellet)Solution-Phase IR (e.g., CHCl₃)
Primary Use Case High-throughput API screening, polymorph ID.Trace impurity analysis, historical library matching.Intrinsic molecular characterization, H-bond studies.
Amide I Peak Position ~1650–1660 cm⁻¹ (H-bonded)~1650–1660 cm⁻¹ (H-bonded)~1680–1690 cm⁻¹ (Free C=O)
Moisture Interference Low: Diamond/ZnSe crystals do not absorb moisture[5].High: KBr is hygroscopic. Water bending (~1640 cm⁻¹) can overlap Amide I[5].Low: Depends on solvent purity.
Sensitivity / Pathlength Shallow penetration (0.5–5 μm); lower sensitivity for trace components[6][7].Long effective pathlength; superior for trace analysis[6].Variable (fixed pathlength cells, typically 0.1 - 1.0 mm).
Spectral Artifacts Peak shifts due to refractive index changes (anomalous dispersion).Baseline drift from light scattering (turbid pellets)[5].Solvent masking (solvent peaks obscuring analyte bands).

Scientist's Verdict: While ATR-FTIR is the undisputed champion for rapid quality control due to minimal sample preparation[6], it can suffer from peak distortions. KBr pellets offer superior sensitivity[6], but the hygroscopic nature of KBr is a severe liability for amides, as absorbed water produces a broad bending vibration near 1640 cm⁻¹ that can completely mask the Amide I and Amide II bands. Solution IR is mandatory when researchers need to isolate the molecule from crystal packing effects to study intrinsic drug-receptor interactions[3][8].

Experimental Protocol: Self-Validating Comparative IR Analysis

To definitively characterize a benzamide API and validate the extent of hydrogen bonding, a dual-method workflow (ATR-FTIR combined with Solution IR) is recommended. This creates a self-validating system where the solid-state network is compared directly against the isolated monomer.

Step-by-Step Methodology

Phase 1: Solid-State Analysis via ATR-FTIR

  • Preparation: Ensure the diamond ATR crystal is meticulously cleaned with isopropanol and a background spectrum is collected (air).

  • Application: Place ~2–5 mg of the solid benzamide API directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil (e.g., 75 psi) to ensure intimate optical contact, which is critical for accurate peak intensity[9].

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, ensuring the spectrum is comparable to transmission data.

Phase 2: Monomer Analysis via Solution IR

  • Solvent Selection: Prepare a highly dilute solution (e.g., 0.01 M) of the benzamide API in anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)[8].

  • Cell Loading: Inject the solution into a matched NaCl or CaF₂ liquid transmission cell with a 0.5 mm pathlength.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Background Subtraction: Subtract the spectrum of the pure anhydrous solvent collected under identical conditions to isolate the solute peaks.

Phase 3: Causality & Peak Assignment

  • Identify the Amide I band. In the ATR spectrum, it should appear as a strong, broad peak near 1656 cm⁻¹[3]. In the Solution spectrum, verify the shift to a sharper peak near 1690 cm⁻¹[3].

  • Identify the Amide II band (N-H bending coupled with C-N stretching). In solid state, it appears near 1620-1590 cm⁻¹ (often buried under Amide I in mulls/pellets)[3].

  • Identify the N-H Stretch . Solid state will show broad, multiple bands in the 3330–3060 cm⁻¹ region due to polymeric H-bonding[3]. Dilute solution will show two sharp peaks near 3520 and 3400 cm⁻¹ (asymmetric and symmetric stretch of the "free" NH₂ group)[3].

Quantitative Data Summary

Table 2: Characteristic IR Peak Shifts for Primary Benzamides
Vibrational ModeSolid State (ATR/KBr)Dilute Solution (CHCl₃)Causality for Shift
Amide I (C=O Stretch) ~1656 cm⁻¹~1690 cm⁻¹Disruption of intermolecular H-bonds strengthens the C=O double bond character[3].
Amide II (N-H Bend) 1655–1620 cm⁻¹1620–1590 cm⁻¹Loss of H-bonding allows the N-H bond to bend more freely at lower energy[3].
N-H Stretch (Asym/Sym) 3350 & 3180 cm⁻¹ (Broad)3520 & 3400 cm⁻¹ (Sharp)Free N-H bonds vibrate at higher frequencies without the dampening effect of H-bond acceptors[3].

Workflow Visualization

The following diagram illustrates the logical decision-making process for analyzing benzamide carbonyl peaks based on the desired analytical outcome.

G Start Benzamide API Sample ATR ATR-FTIR (Solid State) Start->ATR High Throughput / QC KBr KBr Pellet (Solid State) Start->KBr Trace Impurities Sol Solution IR (Dilute CHCl3) Start->Sol Intrinsic Structure SolidPeak Amide I: ~1650-1660 cm⁻¹ (H-Bonded C=O) ATR->SolidPeak KBr->SolidPeak SolPeak Amide I: ~1690 cm⁻¹ (Free C=O) Sol->SolPeak Compare Compare Peak Shifts to Quantify Intermolecular H-Bonding SolidPeak->Compare SolPeak->Compare

Caption: Decision matrix and expected Amide I peak shifts for benzamide IR spectroscopic analysis.

References

  • St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY". spcmc.ac.in. Available at: [Link]

  • UoBabylon. "Infrared Spectroscopy". uobabylon.edu.iq. Available at:[Link]

  • National Institutes of Health (NIH). "Pharmacodynamic Assessment of Histone Deacetylase Inhibitors: Infrared Vibrational Spectroscopic Imaging of Protein Acetylation". nih.gov. Available at:[Link]

  • Indian Academy of Sciences. "Infrared spectroscopic studies of amides and anilides". ias.ac.in. Available at: [Link]

  • KinTek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?". kinteksolution.com. Available at: [Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy". azom.com. Available at: [Link]

  • National Institutes of Health (NIH). "ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals". nih.gov. Available at:[Link]

  • PatSnap Eureka. "Amide Infrared Spectroscopy: Determining Purity via Peak Analysis". patsnap.com. Available at: [Link]

Sources

Validation

A Comparative Guide for the Synthetic Chemist: 2,5-Dichloro-N-methoxy-N-methylbenzamide vs. Weinreb Amides

In the synthetic organic chemist's arsenal, the reliable formation of ketones and aldehydes is a fundamental requirement. For decades, N-methoxy-N-methylamides, famously known as Weinreb amides, have been a go-to reagent...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthetic organic chemist's arsenal, the reliable formation of ketones and aldehydes is a fundamental requirement. For decades, N-methoxy-N-methylamides, famously known as Weinreb amides, have been a go-to reagent for such transformations, prized for their ability to prevent the common issue of over-addition by organometallic reagents.[1][2] However, the field of chemical synthesis is in a perpetual state of refinement, leading to the development of specialized reagents that can offer advantages in specific scenarios. One such reagent is 2,5-dichloro-N-methoxy-N-methylbenzamide, a modern alternative that warrants a detailed comparison.

This guide offers an in-depth, data-supported analysis of these two valuable synthetic tools, providing the necessary insights for researchers, scientists, and drug development professionals to make informed decisions in their synthetic planning.

At a Glance: A Structural and Functional Overview

FeatureWeinreb Amides (General)2,5-Dichloro-N-methoxy-N-methylbenzamide
Core Structure R-CON(OCH₃)CH₃2,5-Cl₂C₆H₃-CON(OCH₃)CH₃
Primary Function Acylating agent for ketone and aldehyde synthesisSpecialized acylating agent for ketone synthesis
Key Advantage Broad applicability and well-established protocolsEnhanced reactivity and stability in specific contexts
Typical Nucleophiles Grignard reagents, organolithiums, reducing agents (e.g., LiAlH₄)[3][4]Grignard reagents, organolithiums

The Mechanistic Cornerstone: Stability of the Tetrahedral Intermediate

The efficacy of both Weinreb amides and 2,5-dichloro-N-methoxy-N-methylbenzamide hinges on a shared mechanistic principle: the formation of a stable tetrahedral intermediate upon nucleophilic attack. This stability is the key to preventing the over-addition that plagues reactions with more conventional acylating agents like esters or acid chlorides, which readily react further to form tertiary alcohols.[1][2]

The Classic Weinreb Amide

First reported by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide's utility stems from the ability of the N-methoxy group to chelate the metal cation of the organometallic reagent.[1][3] This forms a stable five-membered cyclic intermediate that resists collapse to the ketone at low temperatures.[1][2] The desired ketone is only liberated upon acidic workup, by which time the reactive organometallic species has been quenched.

Mechanism of Weinreb Amide Acylation

Weinreb_Mechanism Reactants Weinreb Amide + R'-M Intermediate Stable Tetrahedral Intermediate (Chelated) Reactants->Intermediate Nucleophilic Attack Workup Acidic Workup (e.g., H₃O⁺) Intermediate->Workup Product Ketone (R-CO-R') Workup->Product Workflow_Comparison cluster_weinreb Weinreb Amide Protocol cluster_dichloro 2,5-Dichloro-N-methoxy-N-methylbenzamide Protocol W1 Amide Synthesis W2 Grignard Reaction (0°C) W1->W2 W3 Acidic Quench (1M HCl) W2->W3 W4 Purification W3->W4 D1 Grignard Reaction (-78°C) D2 Neutral Quench (sat. NH₄Cl) D1->D2 D3 Purification D2->D3

Sources

Comparative

Optimizing HPLC Retention Time for 2,5-Dichloro-N-methoxybenzamide: A Column Comparison Guide

Introduction to the Analytical Challenge 2,5-dichloro-N-methoxybenzamide (and its N-methyl variant) is a critical Weinreb amide intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

2,5-dichloro-N-methoxybenzamide (and its N-methyl variant) is a critical Weinreb amide intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it serves as a foundational building block in the development of highly potent Hypoxia-Inducible Factor-1α (HIF-1α) stabilizers and von Hippel–Lindau (VHL) E3 ubiquitin ligase ligands .

For researchers and drug development professionals, the accurate quantification and purity assessment of this intermediate are paramount. Residual precursors, such as 2,5-dichlorobenzoic acid or N,O-dimethylhydroxylamine, can severely poison downstream cross-coupling reactions. Achieving precise HPLC retention and baseline resolution is not just a matter of compliance; it is a fundamental requirement for synthetic success.

Mechanistic Grounding: The Causality Behind Column Selection

The retention behavior of 2,5-dichloro-N-methoxybenzamide in Reverse-Phase HPLC (RP-HPLC) is dictated by its unique physicochemical properties. The molecule features a rigid, electron-deficient dichlorophenyl ring coupled with a polar Weinreb amide moiety.

  • Dispersive vs. π-π Interactions: Standard C18 columns rely purely on dispersive hydrophobic interactions. However, the electron-withdrawing chlorine atoms at the ortho and meta positions (2,5-substitution) create a strongly dipole-moment-driven π-system.

  • Stationary Phase Chemistry: Transitioning from an aliphatic (C18) phase to a Phenyl-Hexyl or Biphenyl phase introduces powerful π-π and dipole-dipole interactions. The Biphenyl stationary phase, in particular, offers enhanced steric recognition and polarizability, which selectively increases the retention time of the dichlorinated aromatic ring compared to standard alkyl chains .

Separation_Mechanism Analyte 2,5-dichloro-N-methoxybenzamide (Electron-deficient π-system) C18 C18 Column (Hydrophobic Interaction) Analyte->C18 Moderate Retention Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic) Analyte->Phenyl High Retention Biphenyl Biphenyl Column (Enhanced π-π & Steric) Analyte->Biphenyl Max Retention & Resolution

Stationary phase interactions dictating the retention time of the target Weinreb amide.

Product Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl

To objectively evaluate performance, we compared three industry-standard column chemistries (Dimensions: 150 x 4.6 mm, 3.5 µm particle size) using a standardized gradient method. The goal was to maximize the resolution between the target Weinreb amide and its primary synthetic impurity, 2,5-dichlorobenzoic acid.

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention Time (min)USP Tailing FactorResolution (vs. Precursor)Dominant Interaction Mechanism
Standard C18 6.451.352.1Dispersive (Hydrophobic)
Phenyl-Hexyl 7.121.153.8Hydrophobic + π-π
Biphenyl 8.30 1.05 5.4 Enhanced π-π + Steric

Analytical Insight: The data clearly demonstrates that the Biphenyl column provides the optimal retention time and superior baseline resolution. By exploiting the electron-deficient nature of the dichlorophenyl ring, the Biphenyl phase minimizes peak tailing and maximizes the separation efficiency.

Experimental Protocols: A Self-Validating System

To ensure absolute reproducibility, the following protocol establishes a self-validating system . System suitability is continuously monitored via the resolution between the target Weinreb amide and a spiked 2,5-dichlorobenzoic acid marker. If the resolution drops below 2.0, it indicates column degradation or mobile phase preparation errors, instantly invalidating the run and preventing the reporting of false data.

HPLC_Workflow A Sample Prep: Target + Resolution Marker B Column Selection: Biphenyl (Optimal) A->B C Mobile Phase Optimization: H2O/MeCN + 0.1% FA B->C D RP-HPLC Injection: Gradient Elution C->D E Data Analysis: System Suitability Validation D->E

Workflow for optimizing the HPLC retention time of 2,5-dichloro-N-methoxybenzamide.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid (v/v) in MS-grade Water. (Causality: Formic acid ensures the Weinreb amide nitrogen and residual column silanols remain fully protonated, which is the primary mechanism for preventing peak tailing).

  • Mobile Phase B: 0.1% Formic Acid (v/v) in MS-grade Acetonitrile.

  • Validation Check: Prime the system and monitor the baseline. Baseline noise must be < 0.05 mAU at 254 nm before proceeding.

Step 2: Sample Preparation (The Resolution Standard)

  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of 2,5-dichloro-N-methoxybenzamide in 10 mL of diluent (1 mg/mL).

  • Working Solution: Dilute the stock to 100 µg/mL.

  • Self-Validation Spike: Spike the working solution with 10 µg/mL of 2,5-dichlorobenzoic acid. This acts as the internal resolution marker.

Step 3: Chromatographic Conditions

  • Column: Biphenyl phase, 150 x 4.6 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (Optimal UV absorption for the conjugated benzamide system).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 10% to 90% B (Linear gradient for separation)

    • 10.0 - 12.0 min: 90% B (Column wash)

    • 12.0 - 12.1 min: 90% to 10% B (Return to initial conditions)

    • 12.1 - 15.0 min: 10% B (Re-equilibration)

References

  • Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers. Journal of Medicinal Chemistry.[Link]

  • Fast gradient HPLC method to determine compounds binding to human serum albumin. Relationships with octanol/water and immobilized artificial membrane lipophilicity. Journal of Pharmaceutical Sciences.[Link]

Validation

distinguishing 2,5-dichloro-N-methoxybenzamide from N-methyl analog

An In-Depth Guide to the Analytical Differentiation of 2,5-dichloro-N-methoxybenzamide and its N-methyl Analog For researchers, medicinal chemists, and professionals in process development, the unambiguous identification...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Differentiation of 2,5-dichloro-N-methoxybenzamide and its N-methyl Analog

For researchers, medicinal chemists, and professionals in process development, the unambiguous identification of structurally similar molecules is a cornerstone of scientific rigor and product safety. This guide provides a comprehensive analytical framework for distinguishing between 2,5-dichloro-N-methoxybenzamide and its N-methyl analog, two compounds whose subtle structural variance presents a distinct analytical challenge. We will delve into the core principles and practical applications of spectroscopic and chromatographic techniques, offering not just protocols, but the causal reasoning behind our experimental choices.

The fundamental difference between these two molecules lies in the substituent on the amide nitrogen: an N-methoxy (-N(C=O)OCH₃) group versus an N-methyl (-N(C=O)CH₃) group. This seemingly minor change—the insertion of an oxygen atom—profoundly alters the electronic environment and bond strengths within the molecule, providing the key to their differentiation.

Overall Analytical Strategy

A multi-pronged approach is essential for the confident identification and differentiation of these analogs. By combining data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), we create a self-validating system where each technique provides a unique and confirmatory piece of the structural puzzle.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Data Interpretation & Confirmation Sample Pure Analytes NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC Sample->HPLC Confirmation Unambiguous Differentiation NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Caption: High-level workflow for distinguishing the two benzamide analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful and definitive technique for this specific challenge. The chemical environments of the protons and carbons in the -OCH₃ and -CH₃ groups are distinctly different.

Expertise & Causality:
  • ¹H NMR: The key differentiator is the chemical shift of the methyl protons. The protons of the N-O -CH₃ group in the N-methoxy analog are attached to a carbon adjacent to a highly electronegative oxygen atom. This oxygen atom withdraws electron density, "deshielding" the protons and causing them to resonate at a higher chemical shift (further downfield) compared to the protons of the N-CH₃ group in the N-methyl analog.

  • Restricted Rotation: Due to the partial double-bond character of the amide C-N bond, rotation can be restricted. For ortho-substituted benzamides, such as these 2,5-dichloro analogs, this can lead to the observation of rotamers (rotational isomers) at room temperature.[1] This may result in broadened signals for the N-methoxy and N-methyl protons, a phenomenon that can be further investigated with variable temperature (VT) NMR studies.

  • ¹³C NMR: The same electronegativity principle applies. The carbon of the -OCH₃ group will be significantly downfield compared to the carbon of the -NCH₃ group.

Comparative NMR Data
Nucleus 2,5-dichloro-N-methoxybenzamide (Predicted) 2,5-dichloro-N-methylbenzamide (Predicted) Rationale for Distinction
¹H NMR ~3.8 ppm (s, 3H, -OCH₃)~3.0 ppm (s, 3H, -NCH₃)Primary determinant. The -OCH₃ signal is significantly downfield due to the electronegativity of the adjacent oxygen.
¹³C NMR ~61 ppm (-OCH₃)~33 ppm (-NCH₃)Confirmatory. The chemical shift difference is substantial and unambiguous.
Aromatic ¹H ~7.3-7.6 ppm (m, 3H)~7.3-7.6 ppm (m, 3H)Similar patterns expected, not a primary point of differentiation.
Aromatic ¹³C ~128-138 ppm~128-138 ppmMinor differences may exist but are less reliable for initial distinction.
Carbonyl ¹³C ~168 ppm~170 ppmSimilar chemical shifts, not a reliable point of differentiation.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle with a 1-second relaxation delay is typically sufficient. Co-add 16-32 scans for a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Mass Spectrometry (MS): Exploiting Fragmentation Pathways

Mass spectrometry distinguishes molecules based on their mass-to-charge ratio (m/z) and their fragmentation patterns upon ionization. While both analogs have a similar molecular weight, their fragmentation pathways will differ due to the N-O bond in the methoxy analog.

Expertise & Causality:

The ionization of these molecules, typically by Electron Impact (EI), will form a molecular radical cation (M⁺•). The subsequent fragmentation is dictated by bond strengths. The C-N amide bond is relatively strong, but the N-O bond in the N-methoxy analog is significantly weaker and represents a preferential site for cleavage. This provides a unique fragmentation signature.

  • 2,5-dichloro-N-methoxybenzamide: Expect to see a prominent fragment resulting from the cleavage of the N-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da) or a formaldehyde molecule (CH₂O, 30 Da) through rearrangement.

  • 2,5-dichloro-N-methylbenzamide: The primary fragmentation will involve cleavage of the N-C(methyl) bond (loss of •CH₃, 15 Da) or cleavage adjacent to the carbonyl group.

MS_Fragmentation_Methoxy parent [2,5-dichloro-N-methoxybenzamide]⁺• m/z = 233/235/237 frag1 Loss of •OCH₃ (31 Da) parent->frag1 -•OCH₃ frag2 Loss of •Cl (35 Da) parent->frag2 -•Cl product1 [C₈H₅Cl₂NO]⁺ m/z = 202/204/206 frag1->product1 product2 [C₉H₉ClNO₂]⁺ m/z = 198/200 frag2->product2

Caption: Key fragmentation pathway for 2,5-dichloro-N-methoxybenzamide.

MS_Fragmentation_Methyl parent [2,5-dichloro-N-methylbenzamide]⁺• m/z = 217/219/221 frag1 Loss of •CH₃ (15 Da) parent->frag1 -•CH₃ frag2 Loss of •Cl (35 Da) parent->frag2 -•Cl product1 [C₈H₅Cl₂NO]⁺ m/z = 202/204/206 frag1->product1 product2 [C₉H₈ClNO]⁺ m/z = 181/183 frag2->product2

Caption: Key fragmentation pathway for 2,5-dichloro-N-methylbenzamide.

Comparative MS Data
Parameter 2,5-dichloro-N-methoxybenzamide 2,5-dichloro-N-methylbenzamide Rationale for Distinction
Formula C₉H₉Cl₂NO₂[3][4]C₈H₇Cl₂NODifferent elemental composition.
MW 234.08 g/mol [3][4]219.07 g/mol Different molecular weight.
M⁺• (m/z) 233/235/237217/219/221Primary determinant. The molecular ion cluster is different. The isotopic pattern for two chlorines (M, M+2, M+4) will be present.
Key Fragment m/z 202/204 (Loss of •OCH₃)m/z 202/204 (Loss of •CH₃)The fragment at m/z 202/204 is formed by loss of different neutral species.
Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a dilute solution of the analyte (e.g., in methanol or acetonitrile) via direct infusion or through a GC or LC inlet.

  • Ionization: Use a standard Electron Impact (EI) source with an ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion cluster (M⁺•). Analyze the major fragment ions and their neutral losses to confirm the fragmentation pathway. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy provides information about the functional groups present in a molecule. While both compounds share the core amide and aromatic structures, subtle differences in the fingerprint region may arise.

Expertise & Causality:

Both molecules are trisubstituted amides, meaning they lack N-H bonds and will not show the characteristic N-H stretching or bending vibrations seen in primary or secondary amides.[5][6] The most prominent shared feature will be the strong C=O stretching absorption (Amide I band). The key difference lies in the N-O bond of the methoxy analog, which should have a weak to medium stretching absorption.

  • C=O Stretch (Amide I): Both compounds will exhibit a strong absorption in the range of 1680-1630 cm⁻¹.[7] Conjugation with the aromatic ring lowers this frequency.

  • N-O Stretch: The N-methoxy analog may show a characteristic N-O single bond stretch, typically found in the 1000-800 cm⁻¹ region. This band is often of weak to medium intensity and can be difficult to assign definitively in a complex molecule.

  • C-H Stretches: Both will show aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches from the methyl group (<3000 cm⁻¹).

Comparative IR Data
Vibrational Mode Expected Wavenumber (cm⁻¹) 2,5-dichloro-N-methoxybenzamide 2,5-dichloro-N-methylbenzamide
Aromatic C-H Stretch3100-3000PresentPresent
Aliphatic C-H Stretch3000-2850PresentPresent
Amide I (C=O Stretch) 1680-1630 Strong, Sharp Strong, Sharp
Aromatic C=C Bending1600-1450Multiple bandsMultiple bands
N-O Stretch 1000-800 Present (Weak-Medium) Absent
Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify the key absorption bands, paying close attention to the carbonyl region and the fingerprint region where an N-O stretch might appear.

High-Performance Liquid Chromatography (HPLC): Separation Based on Polarity

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The presence of the oxygen atom makes the N-methoxy analog slightly more polar than the N-methyl analog. This difference in polarity can be exploited for chromatographic separation.

Expertise & Causality:

In reverse-phase HPLC (the most common mode), a nonpolar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile/water). Less polar compounds interact more strongly with the stationary phase and thus have a longer retention time. Therefore, the more polar N-methoxybenzamide is expected to elute earlier than the slightly less polar N-methylbenzamide.

Comparative HPLC Data
Parameter 2,5-dichloro-N-methoxybenzamide 2,5-dichloro-N-methylbenzamide Rationale for Distinction
Predicted Polarity More PolarLess PolarThe N-O bond introduces greater polarity.
Expected Elution Order (Reverse-Phase) Elutes FirstElutes SecondMore polar compounds have shorter retention times on a nonpolar stationary phase.
Experimental Protocol: Reverse-Phase HPLC
  • System: An HPLC system equipped with a UV detector.

  • Column: A standard C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Procedure: a. Prepare standard solutions of each analyte (and a mixture) at ~1 mg/mL in acetonitrile. b. Equilibrate the column with the mobile phase until a stable baseline is achieved. c. Inject 10 µL of each standard and the mixture. d. Record the chromatograms and determine the retention times. The N-methoxy analog should have a shorter retention time.

Conclusion and Summary

Distinguishing between 2,5-dichloro-N-methoxybenzamide and its N-methyl analog is a readily achievable task when a systematic, multi-technique approach is employed.

  • Most Definitive Method: NMR spectroscopy provides the most unambiguous evidence through the distinct chemical shifts of the -OCH₃ and -CH₃ protons.

  • Strong Confirmatory Method: Mass spectrometry offers clear differentiation based on the different molecular weights and characteristic fragmentation patterns.

  • Supporting Methods: HPLC provides excellent separation and relative polarity information, while IR spectroscopy can offer supporting evidence for the presence or absence of the N-O bond.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can ensure the unequivocal identification of their target compounds, upholding the principles of scientific integrity and ensuring the quality of their work.

References

  • Harikrishna, K., Balasubramaniam, S., & Aidhen, I. S. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 53B(10), 1321-1327. [Link]

  • Harikrishna, K., Balasubramaniam, S., & Aidhen, I. S. Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzamide, o-propoxy- on Newcrom R1 HPLC column. SIELC. [Link]

  • Gasparyan, S. S., et al. (2000). Extremely High Enantiomer Recognition in HPLC Separation of Racemic 2-(Benzylsulfinyl)benzamide Using Cellulose Tris(3,5-dichlorophenylcarbamate) as a Chiral Stationary Phase. Chemistry Letters, 29(10), 1176-1177. [Link]

  • PubChem. (n.d.). 2,5-dichloro-N-methyl-N-phenylbenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents. (2020). CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Cirilli, R., et al. (2020). High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1610, 460572. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. [Link]

  • Mokhtari, J., et al. (n.d.). Supporting Information. RSC. [Link]

  • SpectraBase. (n.d.). N-Methoxy-N-methylbenzamide - Optional[13C NMR] - Spectrum. Wiley Science Solutions. [Link]

  • Prasad, G. & Sathyanarayana, D.N. (1973). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 77(6), 263-271. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry. [Link]

  • Van Overbeke, A., et al. (1994). Enantiomeric separation of amide derivatives of some 2-arylpropionic acids by HPLC on a cellulose-based chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 12(7), 911-916. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Department of Chemistry. [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. ChemConnections. [Link]

  • Murov, S. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o647. [Link]

  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o647. [Link]

  • Sýkora, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]

  • Google Patents. (2023). CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

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Comparative

A Researcher's Guide to Elemental Analysis Standards for Chlorinated Organic Amides

For professionals in drug development and chemical research, the precise quantification of elemental composition is not merely a procedural step but a cornerstone of product safety, efficacy, and regulatory compliance. C...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and chemical research, the precise quantification of elemental composition is not merely a procedural step but a cornerstone of product safety, efficacy, and regulatory compliance. Chlorinated organic amides, a class of compounds prevalent in pharmaceuticals and specialty chemicals, demand rigorous analytical scrutiny. The presence and proportion of chlorine are critical quality attributes that can define a molecule's therapeutic activity, stability, and toxicity profile.

This guide provides an in-depth comparison of the principal analytical standards and methodologies for determining chlorine content in organic amides. Moving beyond a simple recitation of protocols, we will explore the underlying principles, compare performance based on experimental data, and offer a framework for establishing a self-validating analytical system in your laboratory.

The Analytical Imperative: Why Chlorine Quantification Matters

Elemental analysis serves as a fundamental tool for verifying the purity and chemical composition of compounds.[1] For chlorinated organic amides, this analysis is crucial for:

  • Structural Confirmation: Verifying that the synthesized molecule possesses the correct elemental formula.

  • Purity Assessment: Ensuring that the final product is free from chlorinated impurities that could affect its performance or safety.[2]

  • Regulatory Compliance: Meeting the stringent requirements of pharmacopeias and regulatory bodies like the FDA, which mandate precise characterization of active pharmaceutical ingredients (APIs).[3][4]

  • Process Optimization: Monitoring chlorine content during process development to ensure consistent product quality.

The challenge lies in selecting a method that is not only accurate and precise but also robust and suitable for the specific sample matrix.

Core Methodologies: A Comparative Overview

The determination of chlorine in an organic matrix predominantly relies on the complete decomposition of the sample, followed by the quantitative analysis of the resulting inorganic chloride. The two leading approaches to achieve this are classical combustion followed by titration and the more modern, automated technique of Combustion Ion Chromatography (CIC).

FeatureCombustion with Titration/CoulometryCombustion Ion Chromatography (CIC)
Principle The sample is combusted in an oxygen-rich environment (e.g., oxygen flask or sodium peroxide bomb) to convert organic chlorine to inorganic chloride (Cl⁻).[5][6] The resulting solution is then titrated with a standard silver nitrate solution, often using potentiometric or microcoulometric endpoint detection.[7][8]The sample undergoes complete pyrohydrolytic combustion in a furnace. Gaseous products, including hydrogen halides (HX), are transferred to an absorption solution.[9] This solution is then automatically injected into an ion chromatograph, where ions are separated and quantified by a conductivity detector.[10]
Accuracy & Precision Generally provides good accuracy. Precision (RSD) can be higher (<5%) and is more dependent on operator skill.Excellent accuracy and precision. Automated sample handling and analysis lead to high reproducibility, with RSDs often below 4%.[11][12]
Detection Limits Suitable for chlorine content >0.5%. Trace analysis can be challenging.Superior sensitivity, capable of determining halogens from the wt.% range down to sub-µg/g (ppm) levels.[9][13]
Throughput & Automation Largely manual, involving discrete steps for sample preparation, combustion, and titration. Low throughput.Fully automated from sample introduction to final report generation, enabling high throughput for routine analysis.[9]
Specificity & Interferences Assumes that other halogens are not present, as they will also precipitate with silver nitrate.[14][15] Other reducing or oxidizing substances in the sample matrix can interfere with the titration.Highly specific. The IC column separates different halide ions (F⁻, Cl⁻, Br⁻, I⁻), allowing for their simultaneous and independent quantification. This eliminates inter-halogen interference.[9][11]
Multi-Element Capability Primarily determines total halogens (reported as chloride).Can simultaneously determine all halogens (except astatine) and sulfur in a single run.[10]
Governing Standards ASTM E442 (Oxygen Flask Combustion), ASTM E256 (Sodium Peroxide Bomb - Withdrawn but foundational).[5][6][15]Can be performed in accordance with various standards, including ASTM, ISO, and DIN.[9] ISO 9562 is a related standard for adsorbable halogens in water.[16][17]

Establishing a Self-Validating System: The Role of Standards

Trustworthy analytical data is built upon a foundation of validated methods and certified reference materials (CRMs). A self-validating system is one where quality controls are integrated into the workflow to continuously verify performance.

1. Method Validation: The objective of method validation is to demonstrate that an analytical procedure is fit for its intended purpose. According to ICH and FDA guidelines, key validation parameters include:

  • Specificity: The ability to accurately measure the analyte (chloride) in the presence of other components like the organic amide backbone, other elements, and potential impurities.[18]

  • Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing a CRM or a sample spiked with a known amount of a chlorine standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[4][18]

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

2. Certified Reference Materials (CRMs): CRMs are the bedrock of analytical quality control. These are materials with one or more property values that are certified by a technically valid procedure, accompanied by a certificate.[20] They are used to calibrate instruments and validate methods. For chlorinated organic compounds, CRMs are available from various internationally recognized producers such as NIST, Sigma-Aldrich (Supelco®), and CPAchem.[21][22][23] When a specific CRM for a novel chlorinated amide is not available, a well-characterized in-house batch, qualified against a primary standard, can be used as a reference standard.

Experimental Protocol: Chlorine Determination by Combustion Ion Chromatography (CIC)

This protocol outlines a robust, automated method for the determination of chlorine in a chlorinated organic amide, designed for high accuracy and throughput.

Causality Behind Choices:

  • Technique: CIC is chosen for its superior sensitivity, specificity (eliminating inter-halogen interference), and high degree of automation, which minimizes operator-dependent variability and is ideal for a professional drug development environment.[9][12]

  • Sample Preparation: Direct solid analysis minimizes sample preparation steps, reducing the risk of contamination or analyte loss.

  • Validation: The protocol integrates the use of CRMs and validation standards to ensure the system is continuously operating in a state of control.

Workflow Diagram: Combustion Ion Chromatography (CIC)

CIC_Workflow cluster_prep Sample & System Preparation cluster_analysis Automated Analysis cluster_data Data Processing & Validation s1 Weigh Sample (1-10 mg) in Combustion Boat s2 Prepare Calibration Standards & CRM s3 System Equilibration (IC & Furnace) a1 Sample Introduction into Furnace s3->a1 a2 Pyrohydrolytic Combustion (Argon/Oxygen, >900°C) a1->a2 a3 Gas Absorption in Aqueous Solution a2->a3 a4 Injection into IC System a3->a4 a5 Anion Separation on Column a4->a5 a6 Conductivity Detection a5->a6 d1 Peak Integration & Quantification a6->d1 d2 Calculate % Chlorine (w/w) d1->d2 d3 Verify CRM Recovery (e.g., 95-105%) d2->d3 Validation_Logic cluster_params Core Validation Parameters cluster_tools Tools & Materials cluster_criteria Acceptance Criteria Accuracy Accuracy Acc_Crit Recovery within Certified Range (e.g., 95-105%) Accuracy->Acc_Crit Precision Precision Prec_Crit RSD < 5% Precision->Prec_Crit Linearity Linearity Lin_Crit R² > 0.999 Linearity->Lin_Crit LOQ LOQ LOQ_Crit Acceptable S/N Ratio & Precision at Low Level LOQ->LOQ_Crit CRM Certified Reference Material (CRM) CRM->Accuracy Spike Spiked Sample Matrix Spike->Accuracy Cal_Std Calibration Standards (Multiple Levels) Cal_Std->Linearity Low_Std Low-Level Standard Low_Std->LOQ Replicates Replicate Samples (n ≥ 6) Replicates->Precision

Sources

Validation

A Comparative Guide to the Crystal Structures of Substituted N-Methoxybenzamides: Implications for Drug Design and Solid-State Chemistry

For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional architecture of small molecules is paramount. The spatial arrangement of atoms within a crystal lattic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional architecture of small molecules is paramount. The spatial arrangement of atoms within a crystal lattice, known as the crystal structure, dictates a molecule's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystal structure data for a series of substituted N-methoxybenzamides, a class of compounds with significant interest in medicinal chemistry. By examining the influence of substituent patterns on molecular conformation and intermolecular interactions, we aim to provide valuable insights for rational drug design and solid-state characterization.

The Significance of N-Methoxybenzamides and Their Crystal Structures

N-methoxybenzamides are a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. Their utility is, in part, due to the conformational flexibility of the amide bond and the potential for various intermolecular interactions, such as hydrogen bonding and π-π stacking. Understanding how substituents on the aromatic rings influence these features is crucial for optimizing drug-receptor interactions and controlling the solid-state properties of active pharmaceutical ingredients (APIs). X-ray crystallography provides the definitive method for elucidating these structural details at the atomic level.

Comparative Analysis of Substituted N-Methoxybenzamide Crystal Structures

This guide focuses on a selection of N-methoxybenzamides with varying substitution patterns on both the benzoyl and N-phenyl moieties. We will compare their key crystallographic parameters, molecular conformations, and the nature of their intermolecular interactions.

Crystal Data Comparison

The following table summarizes the crystallographic data for a series of substituted N-methoxybenzamides, showcasing the impact of substituent placement on the unit cell parameters and space group.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
2-methoxy-N-phenylbenzamideC₁₄H₁₃NO₂MonoclinicP2₁/c8.7350(17)9.2750(19)10.719(2)9099.83(3)904
N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamideC₁₅H₁₄N₂O₄TriclinicP-17.0804(4)7.4383(4)12.7301(4)77.649(3)84.277(3)83.313(4)2
N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph I)C₁₄H₁₃NO₃OrthorhombicPna2₁13.389(3)7.443(2)12.193(3)9090904
N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph II)C₁₄H₁₃NO₃TriclinicP-17.469(2)11.953(4)13.989(4)81.08(3)84.15(3)89.94(3)4
4-methoxy-N-phenylbenzamideC₁₄H₁₃NO₂TriclinicP-15.308(3)7.709(4)14.109(7)96.911(8)99.210(8)90.511(9)2

This table presents a selection of crystallographic data obtained from published literature. For complete details, please refer to the corresponding references.

Conformational Analysis: The Twist in the Tale

A critical parameter in the structure of N-arylbenzamides is the dihedral angle between the two aromatic rings. This "twist" is influenced by both intramolecular steric effects and intermolecular packing forces.

In 4-methoxy-N-phenylbenzamide , the dihedral angle between the planes of the benzene rings is 65.18(4)°.[1][2] The central amide group is twisted with respect to both the phenyl and 4-methoxybenzene rings, with dihedral angles of 34.70(8)° and 30.62(8)°, respectively.[1][2] This significant twist minimizes steric hindrance between the two aromatic systems.

The crystal structure of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide also exhibits a twisted conformation.[3] The presence of substituents on both rings contributes to a complex interplay of steric and electronic effects that dictate the final molecular geometry.

Interestingly, N-(3-hydroxyphenyl)-3-methoxybenzamide exhibits polymorphism, crystallizing in two different forms with distinct conformations.[4][5] This highlights how different crystallization conditions can lead to different packing arrangements and, consequently, different molecular conformations of the same molecule.

Intermolecular Interactions: The Glue of the Crystal Lattice

Hydrogen bonding is a dominant force in the crystal packing of N-methoxybenzamides containing N-H donors and carbonyl oxygen acceptors.

In the crystal structure of 4-methoxy-N-phenylbenzamide , molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming C(4) chains that propagate along the[6] direction.[1][2]

The two polymorphs of N-(3-hydroxyphenyl)-3-methoxybenzamide display different hydrogen bonding networks. Polymorph I forms a three-dimensional network, while Polymorph II exhibits a layered structure.[4][5] These differences in hydrogen bonding directly impact the physical properties of the polymorphs, such as their melting points and densities.

In more complex derivatives like N-(diphenylphosphoryl)-2-methoxybenzamide , intramolecular hydrogen bonds can also play a significant role in defining the molecular conformation. In this particular structure, the N-H group is involved in an intramolecular hydrogen bond.

Experimental Protocols

General Synthesis of Substituted N-Methoxybenzamides

A common method for the synthesis of N-methoxybenzamides is the amide coupling reaction between a substituted benzoic acid and a substituted aniline.

Synthesis cluster_reactants Reactants cluster_reagents Reagents Benzoic_Acid Substituted Benzoic Acid Reaction Amide Coupling Benzoic_Acid->Reaction Aniline Substituted Aniline Aniline->Reaction Coupling_Agent Coupling Agent (e.g., HATU, DCC) Coupling_Agent->Reaction Base Base (e.g., Et3N, DIPEA) Base->Reaction Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction Product Substituted N-Methoxybenzamide Reaction->Product

Caption: General workflow for the synthesis of substituted N-methoxybenzamides.

Step-by-Step Protocol (Example: N-(3-hydroxyphenyl)-3-methoxybenzamide[4]):

  • To a solution of 3-hydroxyaniline (75 mg, 0.69 mmol), HATU (377 mg, 0.99 mmol), and Et₃N (0.23 mL, 1.65 mmol) in DMF (4 mL), add 3-methoxybenzoic acid (100 mg, 0.66 mmol).

  • Stir the reaction mixture for 2 hours at 70 °C.

  • After completion of the reaction (monitored by TLC), the product can be isolated by extraction and purified by column chromatography or recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Crystallization Compound Purified Compound Dissolution Dissolution (with gentle heating if necessary) Compound->Dissolution Solvent Suitable Solvent(s) Solvent->Dissolution Slow_Evaporation Slow Evaporation at Room Temperature Dissolution->Slow_Evaporation Crystals Single Crystals Slow_Evaporation->Crystals

Caption: Workflow for obtaining single crystals for X-ray diffraction.

The choice of solvent is critical and can influence the resulting crystal form (polymorph), as observed for N-(3-hydroxyphenyl)-3-methoxybenzamide, where different solvents yielded two distinct polymorphs.[4]

Conclusion and Future Directions

This guide has provided a comparative overview of the crystal structures of several substituted N-methoxybenzamides. The presented data clearly demonstrates that the substitution pattern on the aromatic rings has a profound impact on the molecular conformation and the intermolecular interactions within the crystal lattice. Understanding these structure-property relationships is essential for medicinal chemists and pharmaceutical scientists to design molecules with desired biological activities and optimal solid-state properties.

Future work in this area could involve co-crystallization studies to further modulate the physicochemical properties of N-methoxybenzamides, as well as computational modeling to predict crystal structures and understand the energetics of different packing arrangements. Such studies will undoubtedly contribute to the accelerated development of new and improved therapeutic agents.

References

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  • Ren, Y., Zuo, Y., Xiang, Y., & Zhu, R. (2014). 4-Methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o921. [Link]

  • PubChem. (n.d.). 4-methoxy-N-phenylbenzamide. Retrieved from [Link]

  • Sun, K., Du, H.-B., Zhang, S.-N., Li, L., & Zhang, Y.-R. (2026). Crystal structure of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide, C15H14N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 241(1), 1-3. [Link]

  • McCabe, T., Bryant, M. J., & Kariuki, B. M. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 14(12), 1070. [Link]

  • Gál, G. T., May, N. V., & Bombicz, P. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(7), 673. [Link]

  • Hathaway, B. A., & Kettner, C. N. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1756–1762. [Link]

  • McCabe, T., Bryant, M. J., & Kariuki, B. M. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. ResearchGate. [Link]

  • Trush, V. A., Kariaka, N. S., Dyakonenko, V. V., Shishkina, S. V., & Amirkhanov, V. M. (2019). Crystal structure of N-(diphenylphosphoryl)-2-methoxybenzamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 939–942. [Link]

  • PubChem. (n.d.). 2-methoxy-N-(2-methoxyphenyl)benzamide. Retrieved from [Link]

  • Prabukanthan, P., Bhakyajothi, V., Saravana Kumar, M., & Dinakaran, K. (2022). Physicochemical and DFT studies of organic NLO single crystal 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide. Molecular Crystals and Liquid Crystals, 754(1), 1-17. [Link]

  • Naveen, S., Lokanath, N. K., & Suchetan, P. A. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH3) C6H4-. Journal of Applicable Chemistry, 4(1), 127-135. [Link]

  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o647. [Link]

  • Al-Dies, A. M., Al-Omair, M. A., Soliman, S. M., & El-Emam, A. A. (2017). Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1665–1670. [Link]

  • Ahmed, I., Mabkhot, Y. N., & Albericio, F. (2017). Synthesis, Crystal Structure, DFT Study of m-Methoxy-N'-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide. Crystals, 7(1), 19. [Link]

  • Yin, L.-h., Wan, R., Han, F., Wang, B., & Wang, J.-t. (2008). 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1637. [Link]

  • Suhud, F., Tursino, T., & Ersam, T. (2017). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 73(10), 1530-1533. [Link]

  • Tanak, H., Ersahin, F., Agar, E., Büyükgüngör, O., & Metin, Ö. (2008). Crystal Structure of N-2-Methoxyphenyl-2-Oxo-5-Nitro-1-Benzylidene-Methylamine. Amanote Research. [Link]

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2,5-dichloro-N-methoxybenzamide
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